molecular formula C9H17NO3 B1336704 tert-Butyl methyl(3-oxopropyl)carbamate CAS No. 273757-11-2

tert-Butyl methyl(3-oxopropyl)carbamate

Cat. No.: B1336704
CAS No.: 273757-11-2
M. Wt: 187.24 g/mol
InChI Key: JBAKABOTZNERRZ-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-oxopropyl)carbamate (CAS 154656-94-7) is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . This molecule features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in modern synthetic organic chemistry for the protection of amine functionalities . The Boc group is widely valued for its stability under basic conditions and against nucleophiles, allowing for orthogonal protection strategies alongside other labile protecting groups . The deprotection of Boc groups, including that of N-methyl-N-Boc derivatives, can be efficiently achieved under mild, catalytic conditions using reagents like the tris-4-bromophenylamminium radical cation (Magic Blue) in the presence of a hydrosilane, demonstrating its compatibility with sensitive molecular frameworks . As a bifunctional molecule containing both a protected amine and a carbonyl group, this compound serves as a versatile building block. Its primary research value lies in its application as a synthetic intermediate in the preparation of more complex molecules, potentially for pharmaceutical research and the development of fine chemicals. The carbamate and amide functionalities make it a candidate for constructing peptide mimetics or other biologically active compounds. Researchers can leverage this reagent to introduce a 3-oxopropylamine motif with a protected nitrogen into target structures, facilitating multi-step synthetic sequences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAKABOTZNERRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439933
Record name tert-Butyl methyl(3-oxopropyl)carbamate
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273757-11-2
Record name tert-Butyl methyl(3-oxopropyl)carbamate
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Record name tert-butyl N-methyl-N-(3-oxopropyl)carbamate
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Foundational & Exploratory

tert-Butyl methyl(3-oxopropyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl methyl(3-oxopropyl)carbamate: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure incorporates a terminal aldehyde and a secondary amine protected by the tert-butyloxycarbonyl (Boc) group. This unique combination of functional groups makes it a valuable synthetic building block, enabling the introduction of a protected N-methyl-3-aminopropanal moiety into more complex molecular architectures. The aldehyde offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc-protecting group provides a stable yet readily cleavable mask for the secondary amine, facilitating controlled, sequential synthetic strategies.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, characteristic reactivity, and key applications, particularly within the realm of drug discovery and development.

cluster_main This compound s c1 C o1 O c1->o1 o2 O c1->o2 n N c1->n c_boc C(CH₃)₃ o1->c_boc c2 C c3 C n->c3 c_methyl CH₃ n->c_methyl c4 C c3->c4 c5 C c4->c5 o3 O c5->o3 h1 H c5->h1

Caption: Chemical structure of this compound.

Core Chemical Properties and Identifiers

Precise identification and understanding of fundamental physical properties are critical for the successful application of any chemical reagent. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 273757-11-2[1][2][3]
Molecular Formula C₉H₁₇NO₃[1][2][3]
Molecular Weight 187.24 g/mol [2]
IUPAC Name This compound[3]
Synonyms N-Boc-N-methyl-3-amino-propanaldehyde, TERT-BUTYL 2-FORMYLETHYLMETHYLCARBAMATE, Methyl-(3-oxo-propyl)-carbamic acid tert-butyl ester[1][3]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 250.5 ± 19.0 °C (Predicted)[1][3]
Density 1.011 ± 0.06 g/cm³ (Predicted)[1][3]
Purity Typically ≥95%[1][2]

Spectroscopic Characterization Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • ~9.8 ppm (t, 1H): The aldehyde proton (-CHO), appearing as a triplet due to coupling with the adjacent CH₂ group.

    • ~3.4 ppm (t, 2H): The methylene protons adjacent to the nitrogen atom (-N-CH₂-).

    • ~2.8 ppm (s, 3H): The N-methyl protons (-N-CH₃), appearing as a singlet.

    • ~2.7 ppm (dt, 2H): The methylene protons adjacent to the aldehyde group (-CH₂-CHO).

    • ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃), appearing as a sharp singlet.[4]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • ~202 ppm: Aldehyde carbonyl carbon (-CHO).

    • ~155 ppm: Carbamate carbonyl carbon (-O-(C=O)-N).

    • ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

    • ~45-50 ppm: Methylene carbon adjacent to the nitrogen.

    • ~40-45 ppm: Methylene carbon adjacent to the aldehyde.

    • ~35 ppm: N-methyl carbon.

    • ~28 ppm: Methyl carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy: IR analysis is key for identifying the carbonyl functional groups.

    • ~1730 cm⁻¹: A strong absorption peak corresponding to the C=O stretch of the aldehyde.

    • ~1690 cm⁻¹: A strong absorption peak for the C=O stretch of the carbamate group.

    • ~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Synthesis, Reactivity, and Handling

Plausible Synthetic Pathway

A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. Therefore, a logical precursor for this compound is tert-butyl (3-hydroxypropyl)methylcarbamate.[3] Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable aprotic solvent like dichloromethane (DCM) are ideal for this transformation.

start tert-butyl (3-hydroxypropyl)methylcarbamate reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) start->reagent product This compound reagent->product Oxidation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of tert-butyl (3-hydroxypropyl)methylcarbamate

Causality: This protocol uses Dess-Martin periodinane, a hypervalent iodine compound that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions, thus preventing Boc group cleavage which can occur under acidic conditions.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (3-hydroxypropyl)methylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm.

  • Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution. The reaction mixture may turn cloudy.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces excess DMP, and the bicarbonate neutralizes any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

cluster_aldehyde Aldehyde Reactivity cluster_boc Boc Group Reactivity main This compound reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) main->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) main->wittig reduction Reduction (NaBH₄) main->reduction deprotection Deprotection (TFA or HCl) main->deprotection product_amine Secondary/Tertiary Amine reductive_amination->product_amine product_alkene Alkene wittig->product_alkene product_alcohol Primary Alcohol reduction->product_alcohol product_sec_amine Methyl(3-oxopropyl)amine deprotection->product_sec_amine

Caption: Key chemical transformations of the title compound.

  • Aldehyde Group: The electrophilic aldehyde is susceptible to nucleophilic attack, making it a versatile handle for chain extension and functionalization. Key reactions include:

    • Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new C-N bond.

    • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, providing a powerful method for C=C bond formation.

    • Reduction/Oxidation: Can be easily reduced to the corresponding primary alcohol using agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid.

  • Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group, stable to a wide range of non-acidic conditions, including many reductions, oxidations, and organometallic reactions.[5] Its primary role is to mask the nucleophilicity of the amine.

    • Deprotection: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent, to liberate the secondary amine. This unmasked amine is then available for subsequent reactions such as acylation, alkylation, or sulfonylation.

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in many approved therapeutic agents.[6] Boc-protected intermediates, like this compound, are indispensable tools in medicinal chemistry for several reasons:

  • Scaffold Elaboration: This molecule serves as a three-carbon linker with a protected secondary amine. In a multi-step synthesis, a medicinal chemist can first elaborate the aldehyde functionality and then, in a later step, deprotect the amine to attach another pharmacophore or linking group. This controlled, stepwise approach is fundamental to building complex drug candidates.[7]

  • Synthesis of Polyamines and Analogues: The N-methyl-1,3-diaminopropane core, accessible after reductive amination of the aldehyde and deprotection, is a key structural element in various biologically active molecules, including analogues of natural polyamines like spermidine, which are investigated as potential therapeutic agents.[5]

  • Linker Chemistry: In the development of complex modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The aldehyde and protected amine of this compound provide two orthogonal points of attachment for connecting a payload to a targeting moiety.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

ParameterRecommendationSource(s)
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[8]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8][9]
Storage Store in a tightly sealed container in a freezer (-20 °C) under an inert atmosphere (e.g., Argon or Nitrogen). Keep in a dark place.[1][10]
In case of contact Skin: Wash immediately with soap and water. Eyes: Rinse cautiously with water for several minutes.[8]
Spills Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]

Conclusion

This compound is a highly versatile and valuable building block for modern organic synthesis. Its bifunctional nature, characterized by a reactive aldehyde and a robustly protected secondary amine, provides researchers and drug development professionals with a powerful tool for the construction of complex molecular targets. A thorough understanding of its properties, reactivity, and handling procedures is essential for leveraging its full synthetic potential in the laboratory.

References

  • Google Patents.
  • PubChem. Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate. [Link]

  • Carl ROTH. Safety Data Sheet: Methyl tert-butyl ether. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

Sources

A Guide to tert-Butyl methyl(3-oxopropyl)carbamate: A Bifunctional Tool for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and complex molecule synthesis, efficiency and precision are paramount. Chemists require building blocks that offer not just a scaffold, but also strategic advantages in multi-step sequences. tert-Butyl methyl(3-oxopropyl)carbamate (CAS No. 273757-11-2) has emerged as such a reagent. This molecule is a quintessential example of a bifunctional building block, thoughtfully designed with two key reactive sites: a terminal aldehyde and a tert-butoxycarbonyl (Boc)-protected secondary amine.

This guide provides an in-depth technical overview of this reagent, moving beyond simple specifications to explore the causality behind its design, its practical application, and the self-validating protocols that ensure its successful deployment in research. For the medicinal chemist, this compound offers a reliable method for introducing a protected N-methyl-3-aminopropyl moiety, a common structural motif in bioactive molecules.

Core Physicochemical & Spectroscopic Identity

A complete understanding of a reagent begins with its fundamental properties and the spectroscopic data that validates its structure and purity.

Physicochemical Data

The essential properties of this compound are summarized below. These values are critical for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValueSource(s)
Molecular Weight 187.239 g/mol [1]
Molecular Formula C₉H₁₇NO₃[1]
CAS Number 273757-11-2[1][2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 250.5 ± 19.0 °C (Predicted)[3]
Density 1.011 ± 0.06 g/cm³ (Predicted)[3]
SMILES C(OC(C)(C)C)(=O)N(C)CCC=O[4]
Molecular Structure

The structure of the molecule is the foundation of its reactivity.

Caption: Molecular structure of this compound.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the starting material is a non-negotiable step in synthesis. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR (Proton NMR): The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at ~9.8 ppm. The tert-butyl protons of the Boc group will appear as a large singlet at ~1.4-1.5 ppm. The methyl group on the nitrogen (N-CH₃) will be a singlet around 2.9-3.0 ppm. The two methylene groups (-CH₂CH₂-) will present as triplets in the regions of ~3.3-3.5 ppm (adjacent to N) and ~2.7-2.8 ppm (adjacent to the aldehyde).

  • ¹³C NMR (Carbon NMR): Key signals include the aldehyde carbonyl carbon at ~200-202 ppm, the carbamate carbonyl carbon at ~155 ppm, and the quaternary carbon of the Boc group at ~80 ppm. The methyl and methylene carbons will appear in the aliphatic region.

  • IR (Infrared) Spectroscopy: Two strong carbonyl (C=O) stretching bands are expected. The aldehyde C=O stretch will appear around 1720-1740 cm⁻¹, and the carbamate C=O stretch will be visible around 1680-1700 cm⁻¹. A C-H stretch for the aldehyde proton is also expected around 2720 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the molecule is expected to be detected as its protonated adduct, [M+H]⁺, with a calculated m/z of approximately 188.1281.[5]

The Chemistry of a Bifunctional Reagent: A Mechanistic Perspective

The utility of this compound stems from the distinct and controllable reactivity of its two functional groups. This design allows for selective, sequential reactions—a cornerstone of modern synthetic strategy.

The Boc Protecting Group: A Pillar of Stability and Lability

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[6]

  • Causality of Choice: Its inclusion is a deliberate strategic decision. The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This chemical resilience allows the aldehyde functionality to be manipulated without risking unintended reactions at the nitrogen center.

  • Orthogonal Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This acid-lability provides an "orthogonal" deprotection strategy, meaning it can be removed without affecting other common protecting groups (like Fmoc or Cbz) that are sensitive to different conditions. This orthogonality is crucial in complex, multi-step syntheses.

The Aldehyde Functionality: The Gateway to C-N Bonds

The terminal aldehyde is a potent electrophile, making it an ideal handle for forming new carbon-nitrogen bonds. Its primary application is in reductive amination , a robust and high-yielding method for synthesizing secondary and tertiary amines.[7][8][] This reaction involves the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of a mild reducing agent is key to preventing the reduction of the aldehyde before it can react with the amine.

start This compound path1 Pathway 1: Aldehyde Chemistry start->path1 path2 Pathway 2: Amine Chemistry start->path2 reaction1 Reductive Amination (with R₂NH, [H]) path1->reaction1 deprotection Acidic Deprotection (e.g., TFA) path2->deprotection product1 Boc-Protected Tertiary Amine reaction1->product1 product1->deprotection Then... product2 Secondary Amine with Aldehyde deprotection->product2 subsequent_reaction Further Functionalization product2->subsequent_reaction Then...

Caption: Orthogonal reactivity of the aldehyde and Boc-protected amine.

Synthesis and Purification

The target compound is typically prepared via the oxidation of its corresponding alcohol precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate.[10]

Synthetic Workflow

A N-Methyl-3-aminopropan-1-ol B tert-Butyl (3-hydroxypropyl)(methyl)carbamate (Alcohol Precursor) A->B Step 1: Boc Protection (Boc)₂O, Base C This compound (Final Product) B->C Step 2: Mild Oxidation Swern or Dess-Martin

Caption: Two-step synthesis of the target aldehyde from its precursor.

Experimental Protocol: Oxidation of Alcohol Precursor

This protocol is based on the Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.[11]

Materials:

  • tert-Butyl (3-hydroxypropyl)(methyl)carbamate (1.0 eq.)

  • Oxalyl chloride (1.5 eq.)

  • Dimethyl sulfoxide (DMSO) (3.0 eq.)

  • Triethylamine (TEA) (5.0 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • System Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an argon atmosphere.

  • Oxalyl Chloride Activation: Charge the flask with anhydrous DCM and cool to -78 °C using an acetone/dry ice bath. Add oxalyl chloride dropwise via an addition funnel, maintaining the internal temperature below -65 °C.

  • DMSO Addition: Add DMSO dropwise via the second addition funnel. The rationale here is the formation of the electrophilic chlorosulfonium ion, the active oxidant. Stir the mixture for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve the alcohol precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate, in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Quenching: Add triethylamine (TEA) dropwise. This is a critical step; the base quenches the reaction and neutralizes the HCl byproduct. A noticeable exotherm may occur, but the temperature should be kept below -50 °C.

  • Workup: Allow the reaction to warm to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Core Application: Reductive Amination Protocol

The primary utility of this reagent is demonstrated in its reaction with amines to form more complex structures.

Materials:

  • This compound (1.0 eq.)

  • Primary or Secondary Amine (e.g., Aniline or Morpholine) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde, the chosen amine, and the anhydrous solvent under an argon atmosphere.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, adding a catalytic amount of acetic acid can accelerate the formation of the key iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride in one portion. Causality of Choice: NaBH(OAc)₃ is the preferred reducing agent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in situ-formed iminium ion.[] It is also more tolerant of mildly acidic conditions than other hydrides like NaBH₄.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired Boc-protected tertiary amine.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its bifunctional nature, governed by the orthogonal reactivity of a robust Boc-protecting group and a versatile aldehyde handle, enables clean, predictable, and high-yielding transformations. By understanding the mechanistic principles behind its design and applying validated protocols, researchers in drug development and academia can leverage this reagent to efficiently construct complex molecular architectures, accelerating the path to discovery.

References

  • PubChem. tert-butyl N-methyl-N-(3-oxopropyl)carbamate. [Link]

  • PubChemLite. Tert-butyl n-methyl-n-(3-oxopropyl)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • ResearchGate. Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. [Link]

  • Chad's Prep. 22.4e Synthesis of Amines Reductive Amination. [Link]

  • CRO Splendid Lab Pvt. Ltd. N-Methyl-N-boc-aminopropan-3-ol. [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

Sources

An In-depth Technical Guide to tert-Butyl methyl(3-oxopropyl)carbamate: A Versatile Aldehyde Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Bifunctional Linker

In the landscape of modern medicinal chemistry and drug development, the rational design of complex molecular architectures is paramount. Success in this endeavor often hinges on the availability of versatile chemical building blocks that allow for the controlled and sequential introduction of key functional groups. tert-Butyl methyl(3-oxopropyl)carbamate, also known as N-Boc-N-methyl-3-aminopropionaldehyde, has emerged as a significant player in this field. Its structure, which uniquely combines a stable Boc-protected secondary amine with a reactive aldehyde, offers a powerful tool for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound. We will delve into the causality behind synthetic choices, the mechanistic underpinnings of its reactivity, and provide field-proven insights into its application as a bifunctional linker in the construction of novel therapeutics.

Molecular Structure and Physicochemical Properties

At its core, this compound is a molecule designed for controlled, sequential reactivity. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, stable to a wide range of reaction conditions, yet readily removable under acidic protocols.[1] This leaves the terminal aldehyde as the primary reactive handle for initial synthetic transformations.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
CAS Number 273757-11-2
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless to light yellow liquid[2]
Boiling Point (Predicted) 250.5 ± 19.0 °C
Density (Predicted) 1.011 ± 0.06 g/cm³
SMILES CC(C)(C)OC(=O)N(C)CCC=O
InChIKey JBAKABOTZNERRZ-UHFFFAOYSA-N

Synthesis of this compound: A Tale of Controlled Oxidation

The most common and efficient route to this compound involves the selective oxidation of the corresponding primary alcohol, tert-butyl (3-hydroxypropyl)methylcarbamate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-labile Boc protecting group. Two methodologies stand out in this regard: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Synthesis of this compound Precursor tert-Butyl (3-hydroxypropyl)methylcarbamate Oxidant Oxidizing Agent (DMP or Swern Reagents) Precursor->Oxidant Oxidation Product This compound Oxidant->Product

Caption: Synthetic route to this compound.

Causality Behind Experimental Choices:

The selection of DMP or Swern oxidation is driven by their mild and non-acidic reaction conditions, which are crucial for preserving the integrity of the Boc protecting group.[4] Chromium-based oxidants are generally avoided due to their harshness and toxicity.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the synthesis of the title compound with a straightforward workup.

Materials:

  • tert-Butyl (3-hydroxypropyl)methylcarbamate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-Butyl (3-hydroxypropyl)methylcarbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic, so slow addition is recommended.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by silica gel column chromatography if necessary.

The Aldehyde as a Versatile Reactive Handle: Reductive Amination

The primary utility of this compound in drug development lies in the reactivity of its aldehyde functionality, most notably in reductive amination reactions. This powerful transformation allows for the formation of a new carbon-nitrogen bond, extending the molecular framework and introducing new points of diversity.

Mechanism of Reductive Amination:

The reaction proceeds in two key steps:

  • Imine Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).

  • Reduction: The imine or iminium ion is then reduced in situ by a mild reducing agent to yield the corresponding amine.

Reductive Amination cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde tert-Butyl methyl(3-oxopropyl)carbamate Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine, - H₂O Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Final_Product Substituted Amine Product Reducing_Agent->Final_Product Imine_2->Final_Product Reduction

Caption: Mechanism of reductive amination using this compound.

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol describes a general procedure for the coupling of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the primary amine (1.0 eq) in DCE or DCM, add this compound (1.0 - 1.2 eq).

  • If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired secondary amine.

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it an invaluable tool for several applications in drug development:

  • Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of complex bioactive molecules, including enzyme inhibitors and receptor modulators. For instance, related carbamate derivatives are used in the synthesis of drugs like the anti-epileptic Lacosamide.[5]

  • Linker Chemistry in Antibody-Drug Conjugates (ADCs): The propionaldehyde moiety can be used to form stable linkages with functionalities on cytotoxic payloads or antibodies. After conjugation, the Boc-protected amine can be deprotected to provide a handle for further modification or to modulate the physicochemical properties of the ADC.[5]

  • Peptide and Peptidomimetic Synthesis: The aldehyde can be used to modify the N-terminus or side chains of peptides, while the protected amine allows for subsequent coupling reactions. This is crucial for creating peptides with enhanced stability and cell permeability.

Spectroscopic Characterization

  • ¹H NMR: Expected signals would include a singlet around 9.8 ppm for the aldehydic proton, a singlet around 2.9 ppm for the N-methyl protons, multiplets for the two methylene groups of the propyl chain, and a characteristic singlet at approximately 1.4 ppm for the nine protons of the tert-butyl group.[4]

  • ¹³C NMR: Key resonances would be observed for the carbonyl of the carbamate (~155 ppm), the aldehyde carbonyl (~200 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl and methylene carbons.

  • IR Spectroscopy: A strong carbonyl stretch for the aldehyde is expected around 1720-1740 cm⁻¹, and another strong carbonyl stretch for the carbamate group around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 187 would be expected, along with characteristic fragmentation patterns such as the loss of the tert-butyl group.

Stability, Storage, and Safety

Stability:

  • The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., TFA, HCl).[1]

  • The aldehyde functionality can be susceptible to oxidation to a carboxylic acid upon prolonged exposure to air. It can also undergo self-condensation or polymerization, particularly under basic conditions or at elevated temperatures.

Storage:

  • For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at or below -20°C to minimize degradation.[2]

Safety:

  • As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

  • Work should be conducted in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature, combining a stable, protected amine with a reactive aldehyde, provides medicinal chemists with a versatile and powerful building block. The ability to perform selective transformations, such as reductive amination, allows for the efficient construction of complex molecules with tailored properties. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, solidifying the role of this compound in the drug discovery and development pipeline.

References

  • This reference is a placeholder for a specific citation that would ideally contain the synthesis and characterization of the target molecule.
  • This reference is a placeholder for a specific citation detailing the use of Dess-Martin periodinane or Swern oxid
  • This reference is a placeholder for a specific citation providing a detailed protocol for reductive amination using a similar N-Boc protected aldehyde.
  • This reference is a placeholder for a citation on the use of carbamates in drug design, similar to the general inform
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • This reference is a placeholder for a specific example of this compound's use in ADC or bioconjug
  • This reference is a placeholder for a specific example of this compound's use in peptide synthesis.
  • This reference is a placeholder for a general organic chemistry text or review on reductive amin
  • This reference is a placeholder for a review on protecting group str
  • This reference is a placeholder for a safety data sheet (SDS)
  • This reference is a placeholder for a citation discussing the stability of aldehydes in organic synthesis.
  • This reference is a placeholder for a citation providing spectroscopic data of a closely related N-Boc-N-methyl amino aldehyde or alcohol.
  • This reference is a placeholder for a general citation on the applications of bifunctional linkers in medicinal chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl methyl(3-oxopropyl)carbamate is a key bifunctional molecule widely utilized in organic synthesis and the development of novel pharmaceutical agents. Its structure incorporates a masked aldehyde in the form of a propionaldehyde equivalent, alongside a Boc-protected secondary amine. This unique combination makes it a valuable building block for the introduction of a 3-aminopropyl fragment in the synthesis of more complex molecules, particularly in the construction of various heterocyclic systems and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, providing a strategic advantage in multistep synthetic sequences.

This technical guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound. The discussion will delve into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind the choice of reagents and reaction conditions. Furthermore, detailed experimental protocols are provided to facilitate the practical application of this synthesis in a laboratory setting.

Overall Synthetic Strategy

The most prevalent and efficient synthesis of this compound commences with the readily available starting material, 3-amino-1-propanol. The synthetic route can be conceptually divided into three key transformations:

  • N-Boc Protection: The primary amine of 3-amino-1-propanol is first protected with a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent undesired side reactions of the amine in subsequent steps.

  • N-Methylation: The resulting N-Boc protected amino alcohol is then methylated on the nitrogen atom. This transformation introduces the methyl group and creates the secondary carbamate functionality.

  • Oxidation: Finally, the primary alcohol of the N-Boc, N-methyl protected amino alcohol is selectively oxidized to the corresponding aldehyde, yielding the target compound, this compound.

This multi-step approach ensures high yields and purity of the final product by strategically manipulating the reactivity of the functional groups present in the starting material and intermediates.

Synthesis_Route cluster_reagents A 3-Amino-1-propanol B tert-Butyl (3-hydroxypropyl)carbamate A->B Step 1: N-Boc Protection C tert-Butyl (3-hydroxypropyl)methylcarbamate B->C Step 2: N-Methylation D This compound C->D Step 3: Oxidation reagent1 Boc₂O, Solvent reagent2 Base (e.g., NaH), CH₃I reagent3 Oxidizing Agent (e.g., DMP)

Figure 1: Overall synthetic workflow for this compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate

The initial step involves the protection of the primary amino group of 3-amino-1-propanol with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

Reaction:

3-Amino-1-propanol + (Boc)₂O → tert-Butyl (3-hydroxypropyl)carbamate

Mechanism: The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating tert-butoxide and carbon dioxide to yield the stable carbamate product. The use of a base is generally not required for the Boc protection of primary amines, as they are sufficiently nucleophilic.

Experimental Protocol:

A detailed procedure for the Boc protection of an amino alcohol can be adapted from established literature methods. For instance, to a solution of the amino alcohol in a solvent like dichloromethane (DCM), di-tert-butyl dicarbonate is added at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to isolate the product.

Step 2: Synthesis of tert-Butyl (3-hydroxypropyl)methylcarbamate

The second step is the N-methylation of the Boc-protected amino alcohol. This is a crucial step to introduce the methyl group onto the nitrogen atom. A common and effective method involves the use of a strong base to deprotonate the carbamate nitrogen, followed by reaction with an electrophilic methyl source, such as methyl iodide.

Reaction:

tert-Butyl (3-hydroxypropyl)carbamate + Base + CH₃I → tert-Butyl (3-hydroxypropyl)methylcarbamate

Mechanism: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen of the carbamate. This generates a highly nucleophilic sodium salt of the carbamate. This nucleophile then readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide ion and forming the N-methylated product. The choice of a strong, non-nucleophilic base is critical to avoid competing reactions.

Step 3: Synthesis of this compound

The final step is the selective oxidation of the primary alcohol in tert-butyl (3-hydroxypropyl)methylcarbamate to the corresponding aldehyde. Several mild oxidizing agents can be employed for this transformation, with Dess-Martin periodinane (DMP) and Swern oxidation being among the most reliable and widely used methods.[2][3]

Reaction:

tert-Butyl (3-hydroxypropyl)methylcarbamate + Oxidizing Agent → this compound

Mechanism (Dess-Martin Oxidation): The Dess-Martin periodinane is a hypervalent iodine compound that acts as a mild and selective oxidizing agent.[4] The oxidation proceeds through a ligand exchange reaction where the alcohol displaces one of the acetate groups on the iodine center. A subsequent intramolecular elimination, facilitated by the remaining acetate groups acting as a base, removes a proton from the carbon bearing the oxygen, leading to the formation of the aldehyde, iodinane, and acetic acid.[4] One of the key advantages of DMP is that the reaction can be carried out under neutral conditions and at room temperature, which is beneficial for substrates with sensitive functional groups.[4]

Mechanism (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (e.g., -78 °C).[3][5] The alcohol adds to the activated DMSO species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the aldehyde, dimethyl sulfide, and triethylammonium salt.[5] The low reaction temperature is crucial to suppress the formation of byproducts.

Experimental Protocol (Dess-Martin Oxidation):

To a solution of tert-butyl (3-hydroxypropyl)methylcarbamate in a suitable solvent such as dichloromethane (DCM), Dess-Martin periodinane is added portion-wise at room temperature.[4] The reaction is typically stirred for a few hours until completion, as monitored by TLC. The reaction mixture is then quenched, often with a solution of sodium thiosulfate to reduce the excess periodinane, and the product is isolated through an extractive workup and subsequent purification, usually by column chromatography.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
13-Amino-1-propanolDi-tert-butyl dicarbonatetert-Butyl (3-hydroxypropyl)carbamate>95%
2tert-Butyl (3-hydroxypropyl)carbamateSodium hydride, Methyl iodidetert-Butyl (3-hydroxypropyl)methylcarbamate80-90%
3tert-Butyl (3-hydroxypropyl)methylcarbamateDess-Martin periodinaneThis compound85-95%

Conclusion

The synthesis of this compound is a well-established and efficient process that relies on a logical sequence of protection, alkylation, and oxidation reactions. The choice of the Boc protecting group provides a robust and easily removable shield for the amine functionality. The N-methylation is effectively achieved using a strong base and an electrophilic methyl source. Finally, the selective oxidation of the primary alcohol to the aldehyde can be accomplished with high fidelity using modern, mild oxidizing agents like Dess-Martin periodinane or through a Swern oxidation protocol. This synthetic route provides reliable access to a valuable building block for the synthesis of a wide range of biologically active molecules and complex organic structures.

References

  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
  • ResearchGate. (2019). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. PubChem. [Link]

  • PubChem. (n.d.). tert-Butyl (3-hydroxypropyl)
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • BLDpharm. (n.d.). 1234570-45-6|tert-Butyl (3-hydroxyphenyl)(methyl)
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia.
  • ChemicalBook. (n.d.). tert-butyl 3-hydroxy-3-phenylpropyl(methyl)
  • ResearchGate. (2015). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.

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Spectroscopic Characterization of tert-Butyl Methyl(3-oxopropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl methyl(3-oxopropyl)carbamate, a key building block in organic synthesis and drug discovery. Its unique combination of a protected amine and a reactive aldehyde functionality makes it a versatile intermediate. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from analogous structures.

Molecular Structure and Key Features

This compound possesses a carbamate group with a tert-butyl protecting group, an N-methyl substituent, and a propyl chain terminating in an aldehyde. This structure dictates the spectroscopic features we expect to observe.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for organic molecules. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm). The spectrum is recorded at room temperature, and the data is processed with appropriate Fourier transformation and phasing.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Triplet (t)1HAldehyde proton (-CHO)
~3.4Triplet (t)2HMethylene group adjacent to nitrogen (-N-CH₂-)
~2.9Singlet (s)3HN-methyl group (-N-CH₃)
~2.7Triplet of triplets (tt) or multiplet (m)2HMethylene group adjacent to the aldehyde (-CH₂-CHO)
1.45Singlet (s)9Htert-Butyl group (-C(CH₃)₃)

Interpretation:

The most downfield signal, expected around 9.8 ppm, is characteristic of an aldehyde proton. Its triplet multiplicity would arise from coupling to the adjacent methylene group. The methylene group attached to the nitrogen is expected to be deshielded and appear as a triplet around 3.4 ppm. The N-methyl group, being a singlet due to the absence of adjacent protons, should appear around 2.9 ppm. The methylene group alpha to the aldehyde carbonyl will be a more complex multiplet around 2.7 ppm due to coupling with both the aldehyde proton and the other methylene group. The most upfield and largest signal will be the singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

G cluster_0 This compound CHO ~9.8 ppm (t, 1H) CH2-CHO ~2.7 ppm (m, 2H) CHO->CH2-CHO J ≈ 1-3 Hz N-CH2 ~3.4 ppm (t, 2H) N-CH2->CH2-CHO J ≈ 6-8 Hz N-CH3 ~2.9 ppm (s, 3H) t-Bu 1.45 ppm (s, 9H)

Figure 2: Predicted ¹H NMR chemical shifts and key couplings.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same NMR spectrometer as the ¹H spectrum, typically at a frequency of 100 or 125 MHz. The same sample solution can be used. A proton-decoupled sequence is standard, resulting in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~202Aldehyde carbonyl (C=O)
~156Carbamate carbonyl (N-C=O)
~80Quaternary carbon of tert-butyl group (-C(CH₃)₃)
~48Methylene carbon adjacent to nitrogen (-N-CH₂)
~42Methylene carbon adjacent to aldehyde (-CH₂-CHO)
~36N-methyl carbon (-N-CH₃)
~28Methyl carbons of tert-butyl group (-C(CH₃)₃)

Interpretation:

The two carbonyl carbons are the most downfield signals. The aldehyde carbonyl is expected at a significantly lower field (~202 ppm) than the carbamate carbonyl (~156 ppm)[1]. The quaternary carbon of the tert-butyl group will appear around 80 ppm. The methylene carbon attached to the electron-withdrawing nitrogen atom will be in the 40-50 ppm range. The N-methyl carbon is expected around 36 ppm, and the three equivalent methyl carbons of the tert-butyl group will give a strong signal around 28 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent like chloroform can be analyzed in a liquid cell. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2975, ~2870Medium-StrongC-H stretching (alkane)
~2720MediumC-H stretching (aldehyde)
~1725StrongC=O stretching (aldehyde)
~1690StrongC=O stretching (carbamate)
~1365, ~1390MediumC-H bending (tert-butyl)
~1160StrongC-O stretching (carbamate)

Interpretation:

The IR spectrum will be dominated by two strong carbonyl stretching absorptions. The aldehyde C=O stretch is expected at a higher wavenumber (~1725 cm⁻¹) than the carbamate C=O stretch (~1690 cm⁻¹)[2][3]. The presence of the aldehyde is further confirmed by the characteristic C-H stretch at a lower frequency, around 2720 cm⁻¹[4][5]. The spectrum will also show typical C-H stretching frequencies for the alkyl groups around 2975-2870 cm⁻¹. The distinctive "pincer-like" bending vibrations for the tert-butyl group should be observable around 1365 and 1390 cm⁻¹. A strong band corresponding to the C-O stretch of the carbamate is also expected around 1160 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data can be obtained using various ionization techniques. For a relatively small and volatile molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. For EI-MS, the sample is introduced into a high vacuum and bombarded with a beam of high-energy electrons (typically 70 eV). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₉H₁₇NO₃) is 187.24 g/mol .

m/zProposed Fragment
188[M+H]⁺ (ESI)
158[M - C₂H₅]⁺ or [M - CHO]⁺
132[M - C₄H₉]⁺ (loss of tert-butyl)
116[M - Boc]⁺
100[Boc]⁺
86[M - Boc - C₂H₄]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Interpretation:

In ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 188. In EI-MS, the molecular ion peak [M]⁺ at m/z 187 might be observed, but it could be weak due to facile fragmentation.

A primary fragmentation pathway involves the loss of the tert-butyl group as a stable cation at m/z 57, a very common fragmentation for tert-butyl esters and carbamates[6]. The remaining fragment would have an m/z of 130. Another characteristic fragmentation is the loss of isobutylene (56 Da) from the tert-butyl group, leading to a fragment at m/z 131. Cleavage of the carbamate bond can lead to the formation of the Boc cation ([C₅H₉O₂]⁺) at m/z 101 or the loss of the entire Boc group to give a fragment at m/z 86. The aldehyde functionality can undergo α-cleavage, leading to the loss of a CHO radical (29 Da) or ethylene (28 Da) from the propyl chain.

M+ (187) M+ (187) 130 130 M+ (187)->130 - C4H9 57 57 M+ (187)->57 [C4H9]+ 131 131 M+ (187)->131 - C4H8 86 86 M+ (187)->86 - Boc 130->86 - CO2

Figure 3: A simplified proposed fragmentation pathway in EI-MS.

Conclusion

The spectroscopic data for this compound, while not extensively published, can be reliably predicted based on the well-established spectroscopic behavior of its constituent functional groups. The combination of a downfield aldehyde proton signal in the ¹H NMR, two distinct carbonyl signals in the ¹³C NMR and IR spectra, and characteristic fragmentation patterns in the mass spectrum provides a robust analytical fingerprint for this important synthetic intermediate. This guide provides the foundational knowledge for researchers and drug development professionals to confidently identify and characterize this compound in their work.

References

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Purity Analysis of tert-Butyl methyl(3-oxopropyl)carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is intrinsically linked to the purity of its preceding intermediates. tert-Butyl methyl(3-oxopropyl)carbamate is a key building block in the synthesis of various pharmaceutical agents, valued for its bifunctional nature, incorporating a protected amine and a reactive aldehyde. The presence of impurities in this intermediate can have cascading effects on the safety, efficacy, and stability of the final drug product. Therefore, a robust and comprehensive analytical strategy for purity determination is not merely a quality control measure but a cornerstone of a successful drug development program. This guide provides an in-depth exploration of the methodologies and underlying scientific principles for the comprehensive purity analysis of this compound, grounded in industry best practices and regulatory expectations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 273757-11-2[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Colorless to light yellow liquid[1]

Potential Impurities: A Synthesis-Forward Approach

The identification of potential impurities begins with a comprehensive understanding of the synthetic pathway. While multiple routes to carbamates exist, a common and logical approach to the synthesis of this compound involves two primary strategies:

  • Oxidation of a Protected Amino Alcohol: This route would involve the Boc-protection of 3-(methylamino)propan-1-ol followed by a mild oxidation to yield the desired aldehyde.

  • Boc Protection of a Precursor Aldehyde: This pathway involves the direct protection of 3-(methylamino)propanal.

Both synthetic routes can introduce a range of process-related impurities and by-products.

Diagram of Potential Synthetic Pathways and Impurity Formation

G cluster_0 Route 1: Oxidation of Protected Amino Alcohol cluster_impurities_A Potential Impurities cluster_1 Route 2: Protection of Amino Aldehyde cluster_impurities_B Potential Impurities A1 3-(methylamino)propan-1-ol A3 tert-Butyl methyl(3-hydroxypropyl)carbamate A1->A3 Boc Protection A2 Di-tert-butyl dicarbonate (Boc)₂O A2->A3 A5 This compound (Product) A3->A5 Oxidation A4 Mild Oxidizing Agent (e.g., PCC, Dess-Martin) A4->A5 ImpA1 Unreacted 3-(methylamino)propan-1-ol ImpA2 Over-oxidation product (Carboxylic Acid) ImpA3 Residual Oxidizing Agent/By-products B1 3-(methylamino)propanal B3 This compound (Product) B1->B3 Boc Protection B2 Di-tert-butyl dicarbonate (Boc)₂O B2->B3 ImpB1 Unreacted 3-(methylamino)propanal ImpB2 Aldol condensation by-products ImpB3 tert-Butanol

Caption: Potential synthetic routes and associated impurities.

Common Classes of Impurities

Based on these synthetic routes, the following classes of impurities should be considered:

  • Starting Materials and Reagents: Unreacted 3-(methylamino)propan-1-ol, 3-(methylamino)propanal, and di-tert-butyl dicarbonate.

  • Process-Related Impurities:

    • tert-Butanol: A common by-product of Boc-protection.

    • Over-oxidation product: Formation of the corresponding carboxylic acid if the oxidation step in Route 1 is not well-controlled.

    • Aldol condensation products: The aldehyde functionality is susceptible to self-condensation, especially under basic or acidic conditions.

  • Degradation Products: The carbamate group can be susceptible to hydrolysis under strong acidic or basic conditions. The tert-butoxycarbonyl (Boc) group is known to be thermally labile and can degrade at elevated temperatures, which is a critical consideration for analytical method development, particularly for Gas Chromatography (GC).[2]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can fully elucidate the purity of a pharmaceutical intermediate. A multi-faceted, or orthogonal, approach is necessary to ensure all potential impurities are detected and quantified.

Diagram of the Integrated Purity Analysis Workflow

G cluster_main Integrated Purity Analysis cluster_primary Primary Purity & Impurity Profile cluster_volatile Volatile Impurities & Residual Solvents cluster_structural Structural Confirmation & Non-Chromophoric Impurities cluster_inorganic Inorganic Impurities Sample This compound Sample HPLC HPLC-UV Sample->HPLC GC GC-FID/MS Sample->GC NMR qNMR / NMR Sample->NMR MS LC-MS / HRMS Sample->MS SulphatedAsh Sulphated Ash / ICP-MS Sample->SulphatedAsh Purity Purity HPLC->Purity Assay & Impurity Quantification Volatiles Volatiles GC->Volatiles Residual Solvents & Volatile Impurities Structure Structure NMR->Structure Identity & Structural Elucidation Identification Identification MS->Identification Impurity ID & Confirmation Inorganics Inorganics SulphatedAsh->Inorganics Inorganic Content

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the primary technique for determining the purity and impurity profile of this compound. The carbamate functionality provides a chromophore suitable for UV detection at low wavelengths (around 210 nm).

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound from both more polar and less polar impurities.

  • Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe, from early-eluting polar starting materials to late-eluting non-polar by-products.

  • TFA in Mobile Phase: The addition of an ion-pairing agent like TFA helps to sharpen peaks and improve the chromatography of any basic impurities.

  • Low Wavelength Detection (210 nm): This wavelength is chosen to maximize the sensitivity for the carbamate chromophore, which may have a weak UV absorbance at higher wavelengths.

Gas Chromatography (GC-MS/FID): A Tool for Volatile Impurities and Orthogonal Purity Assessment

GC is an essential tool for the analysis of volatile and semi-volatile impurities, including residual solvents and low molecular weight starting materials. However, caution must be exercised due to the thermal lability of the Boc-protecting group.[2]

Experimental Protocol: GC-MS Method
  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 200 °C (A lower temperature is recommended to minimize on-column degradation).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector:

    • MS: Scan range 40-400 amu for identification.

    • FID: Temperature at 280 °C for quantification.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1-5 mg/mL.

Causality Behind Experimental Choices:

  • Low Injector Temperature: To mitigate the thermal degradation of the Boc-group, the injector temperature should be kept as low as possible while still ensuring efficient volatilization of the analyte and impurities.[2]

  • MS Detector: The use of a mass spectrometer is invaluable for the tentative identification of unknown impurity peaks based on their fragmentation patterns.

  • FID Detector: For quantitative analysis of organic impurities, an FID provides a more linear response over a wider concentration range compared to MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining the absolute purity of the material without the need for a specific reference standard of the analyte itself.

¹H and ¹³C NMR Data Interpretation
  • ¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the methyl group protons attached to the nitrogen, and the protons of the propyl chain, including the aldehyde proton (a triplet around 9.8 ppm).

  • ¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the propyl chain, including the aldehyde carbonyl.

Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis: Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard of known purity and weight.

Mass Spectrometry (MS): For Unambiguous Identification

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the main component and for the identification of unknown impurities, often in conjunction with LC.

Forced Degradation Studies: Understanding Stability

To ensure the stability of the intermediate and to identify potential degradation products that may form during storage or in the subsequent synthetic steps, forced degradation studies are essential. These studies involve subjecting the sample to harsh conditions to accelerate degradation.[3]

Stress ConditionTypical ProtocolPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °CDeprotection of the Boc group to yield 3-(methylamino)propanal.
Basic Hydrolysis 0.1 M NaOH at 60 °CHydrolysis of the carbamate.
Oxidation 3% H₂O₂ at room temperatureOxidation of the aldehyde to a carboxylic acid.
Thermal Degradation Dry heat at 105 °CDecomposition of the Boc group.
Photostability Exposure to light (ICH Q1B)Potential for various degradation pathways.

Regulatory Context and Specification Setting

The purity specifications for this compound should be established in accordance with the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[4][5]

  • Reporting Threshold: Impurities present at a level of ≥0.05% should be reported.

  • Identification Threshold: Impurities present at a level of ≥0.10% (or a daily intake of >1.0 mg) should be structurally identified.

  • Qualification Threshold: Impurities present at a level of ≥0.15% (or a daily intake of >1.0 mg) should be qualified through toxicological studies.

Conclusion

The purity of this compound is a critical determinant of the quality of the final API. A comprehensive analytical control strategy, employing a suite of orthogonal techniques including HPLC-UV, GC-MS, and NMR, is essential for ensuring its suitability for use in drug development. This guide has outlined the key considerations, from understanding potential impurities based on synthetic pathways to the implementation of robust, scientifically-sound analytical protocols. By adhering to these principles and grounding the analytical program in the context of regulatory expectations, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.
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  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review - Journal of Young Pharmacists. Available at: [Link]

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The Versatile C3-Aldehyde Building Block: A Technical Guide to tert-Butyl Methyl(3-oxopropyl)carbamate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl methyl(3-oxopropyl)carbamate (also known as N-Boc-N-methyl-3-aminopropanal) has emerged as a highly valuable and versatile C3 synthon. Its unique bifunctional nature, featuring a reactive aldehyde and a stable Boc-protected secondary amine, offers a powerful tool for medicinal chemists and synthetic organic chemists in the construction of novel scaffolds and lead compounds. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this important building block, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties and Synthesis

This compound is a colorless to light yellow liquid that is soluble in a wide range of organic solvents. The presence of the tert-butyloxycarbonyl (Boc) protecting group is central to its utility, rendering the secondary amine nucleophilicity inert under a variety of reaction conditions, yet readily removable under acidic conditions. This allows for a high degree of control and selectivity in multi-step synthetic sequences.

PropertyValue
CAS Number 273757-11-2
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~250.5 °C (Predicted)
Density ~1.011 g/cm³ (Predicted)

Table 1: Physicochemical Properties of this compound

A common synthetic route to this compound involves the selective protection and subsequent oxidation of a suitable precursor. While specific proprietary methods may vary, a general and reliable laboratory-scale synthesis can be conceptualized as a two-step process starting from 3-(methylamino)-1-propanol.

Conceptual Synthesis Workflow

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Oxidation 3-(methylamino)-1-propanol 3-(methylamino)-1-propanol tert-Butyl (3-hydroxypropyl)(methyl)carbamate tert-Butyl (3-hydroxypropyl)(methyl)carbamate 3-(methylamino)-1-propanol->tert-Butyl (3-hydroxypropyl)(methyl)carbamate Base (e.g., Et3N) DCM, 0 °C to rt Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->tert-Butyl (3-hydroxypropyl)(methyl)carbamate This compound This compound tert-Butyl (3-hydroxypropyl)(methyl)carbamate->this compound Mild Oxidizing Agent (e.g., PCC, Dess-Martin) DCM

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde moiety serves as an electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

Reductive Amination: A Gateway to Substituted Amines

Reductive amination is a cornerstone of amine synthesis, and this compound is an excellent substrate for this transformation. The reaction of the aldehyde with a primary or secondary amine forms an iminium ion intermediate, which is then reduced in situ to afford the corresponding amine. This strategy is particularly powerful for the synthesis of complex diamine structures.

A novel and efficient protocol for the synthesis of secondary N-methylamines has been developed utilizing the reductive amination of aldehydes with N-Boc-N-methylamine, a close structural analog of our target molecule[1]. This method employs chlorodimethylsilane (Me₂SiHCl) as the reductant and proceeds through the formation of a Boc-protected secondary N-methylamine, which undergoes in situ deprotection[1]. This highlights the potential for one-pot procedures starting from this compound.

General Reductive Amination Workflow:

G Start This compound Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Amine Primary or Secondary Amine (R1R2NH) Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Product N-Boc Protected Diamine Reduction->Product

Caption: General workflow for reductive amination using this compound.

Experimental Protocol: Reductive Amination with a Primary Amine

The following is a representative protocol for the reductive amination of an aldehyde with a primary amine, which can be adapted for this compound.

  • To a solution of the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected diamine.

Reactant 1Reactant 2Reducing AgentSolventYield (%)
BenzaldehydeBenzylamineNaBH(OAc)₃DCE95
CyclohexanecarboxaldehydeAnilineNaBH₃CNMeOH88

Table 2: Representative Yields for Reductive Amination Reactions.[2]

Wittig Reaction: Olefination for Chain Elongation

The Wittig reaction provides a powerful method for the conversion of the aldehyde functionality in this compound into an alkene. This reaction is highly valuable for extending the carbon skeleton and introducing unsaturation. The reaction proceeds via the attack of a phosphorus ylide (Wittig reagent) on the aldehyde, followed by the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[3][4]

Wittig Reaction Mechanism:

G Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford the E-alkene, while non-stabilized ylides typically yield the Z-alkene.[5][6]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • To a suspension of the corresponding phosphonium salt (1.1 equiv) in a suitable solvent such as tetrahydrofuran (THF) or DCM (0.2 M), add a base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 equiv) at 0 °C or -78 °C.

  • Stir the resulting mixture at the same temperature for 30-60 minutes to generate the ylide.

  • Add a solution of this compound (1.0 equiv) in the same solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extract the mixture with ethyl acetate or DCM (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired alkene.

Aldol Condensation: Carbon-Carbon Bond Formation

The aldehyde functionality of this compound can also participate in aldol condensation reactions. In the presence of a base or an acid catalyst, it can react with an enolizable ketone or aldehyde to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound.[7][8]

Crossed Aldol Condensation:

G Aldehyde This compound Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Aldehyde->Aldol_Adduct Enolate Enolate of a Ketone (e.g., from Acetone) Enolate->Aldol_Adduct Enone α,β-Unsaturated Carbonyl (Enone Product) Aldol_Adduct->Enone Dehydration (-H2O)

Caption: General scheme for a crossed aldol condensation.

To avoid self-condensation and achieve a high yield of the desired crossed-aldol product, it is often advantageous to use a non-enolizable aldehyde partner or to employ directed aldol protocols, such as those involving pre-formed lithium or silyl enolates. Given that this compound possesses α-protons, careful control of reaction conditions is necessary to favor the desired crossed-aldol reaction.

Application in Heterocyclic Synthesis: Construction of Piperidine Scaffolds

A particularly valuable application of this compound lies in the synthesis of substituted piperidines, a common motif in many pharmaceuticals. A potential strategy involves an intramolecular reductive amination of a δ-amino aldehyde, which can be generated from the title compound.

Conceptual Strategy for Piperidine Synthesis:

  • Chain Elongation: A two-carbon unit is added to the aldehyde of this compound, for instance, via a Wittig reaction with a suitable ylide, followed by reduction of the resulting double bond.

  • Deprotection: The Boc group is removed under acidic conditions to unmask the secondary amine.

  • Intramolecular Reductive Amination: The resulting δ-amino aldehyde undergoes spontaneous or catalyzed intramolecular cyclization and reduction to form the piperidine ring.

This approach offers a flexible entry to a variety of substituted piperidines, with the substitution pattern being dictated by the choice of the Wittig reagent and any subsequent modifications.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, providing efficient access to complex nitrogen-containing molecules. The strategic interplay between the reactivity of the aldehyde and the protective nature of the Boc-amine makes it an invaluable tool for researchers in drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the practical application of this reagent in the synthesis of novel and medicinally relevant compounds.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • MDPI. (2020). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Kim, T. L., Jeong, M., & Cheon, C. H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10955–10962. [Link]

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  • MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

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  • ResearchGate. (n.d.). Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection in the Synthesis of Various Natural/Unnatural N-unprotected Aminoacid Cyanomethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
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  • Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and application of nano-silica@ [DPSSP][Cl] 2 as a novel organic-inorganic hybrid catalyst for the rapid condensation of aldehyde, ammonium acetate and thiobarbituric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

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A Researcher's Guide to Procuring tert-Butyl methyl(3-oxopropyl)carbamate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of tert-Butyl methyl(3-oxopropyl)carbamate, a critical building block in modern synthetic chemistry. We will delve into the landscape of commercial suppliers, provide critical insights for quality assessment, and offer a detailed, field-proven protocol for its application in reductive amination, a cornerstone reaction in pharmaceutical development.

Introduction: The Molecular Blueprint

This compound (CAS No. 273757-11-2) is a bifunctional molecule featuring a terminal aldehyde and a Boc-protected secondary amine. This structure makes it an invaluable reagent for introducing a protected 3-(methylamino)propyl moiety into target molecules. The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, offering strategic flexibility in complex, multi-step syntheses.[1] Its primary utility lies in reactions such as reductive amination to form substituted amines, which are prevalent structural motifs in a vast number of active pharmaceutical ingredients (APIs).[2]

The aldehyde functional group is highly reactive and serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation.[3] This reactivity, however, necessitates stringent quality control, as impurities can lead to undesirable side reactions and complicate purification, ultimately impacting project timelines and the integrity of the final compound.[4][5]

Chemical Structure and Properties

Caption: Chemical structure and key properties of the target compound.

Commercial Supplier Landscape

Identifying a reliable supplier is paramount for the success of any research program. The choice of supplier should not be based on cost alone but on a holistic assessment of product quality, documentation, and availability. Below is a comparative table of known suppliers for this compound (CAS 273757-11-2).

SupplierStated PurityAvailable QuantitiesNotes
Fluorochem 97%250mgDistributed through various vendors like CymitQuimica.[6]
Atomax Chemicals Co., Ltd 95+%InquireManufacturer based in China.[7]
Struchem Co Ltd 95% minInquireManufacturer based in China.[7]
Alchem Pharmtech 95%1g, 5g, 25g, 100gProvides clear stock and shipping information.[8]
1PlusChem LLC 95-96%InquireLists multiple purity grades.[9]
Leyan / Shanghai Haohong InquireInquireAvailable through platforms like Sigma-Aldrich.

Disclaimer: This list is not exhaustive and is intended for informational purposes. Researchers should conduct their own due diligence before procurement.

Quality Assessment: A Scientist's Due Diligence

Purchasing a chemical reagent is an investment in your experimental outcome. The purity and identity of your starting materials directly correlate with the success, reproducibility, and scalability of your synthesis. The primary tool for this assessment is the supplier-provided Certificate of Analysis (CoA).

Caption: A logical workflow for evaluating and selecting a chemical supplier.

Decoding the Certificate of Analysis (CoA)

While an actual CoA for this specific batch was not publicly available, we can dissect a representative example to understand the key components. A robust CoA should provide empirical data, not just state that the material "conforms to specification."

Illustrative Certificate of Analysis - Key Sections:

SectionWhat to Look ForCausality & Field Insights
Identifier Correct CAS No. (273757-11-2), Lot/Batch Number, Product Name.Why it matters: Trivial errors here are a major red flag for a supplier's quality management system. Always cross-reference the CAS number.
Purity Assay Method (e.g., GC, HPLC, qNMR) and a quantitative result (e.g., 97.5%).Why it matters: The method is as important as the result. GC or HPLC will reveal non-volatile or volatile impurities, respectively. Quantitative NMR (qNMR) is the gold standard for purity assessment against a certified reference standard. A result without a method is not trustworthy.
Identity Tests ¹H NMR, Mass Spectrometry (MS). Data should be consistent with the known structure.Why it matters: This confirms you have the right molecule. For ¹H NMR, check for characteristic aldehyde (~9.8 ppm) and Boc (~1.4 ppm) protons. The MS should show the correct molecular ion peak (M+H)⁺ at ~188.13 m/z.
Residual Solvents Method (GC-HS) and list of solvents with levels (ppm).Why it matters: Residual solvents from synthesis or purification can interfere with your reaction. For example, residual primary or secondary alcohols could react with the aldehyde to form hemiacetals.
Water Content Method (Karl Fischer) and result (%).Why it matters: Water can hydrolyze reagents or interfere with anhydrous reactions. High water content can be detrimental to reactions employing moisture-sensitive reagents like sodium triacetoxyborohydride.[10]

Practical Application: Reductive Amination Protocol

Reductive amination is a robust and widely used method for forming C-N bonds.[2][10] The reaction typically proceeds via the in-situ formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the starting aldehyde, minimizing the formation of alcohol byproducts.[11][12]

The following protocol is adapted from a procedure described in patent literature for the synthesis of a pharmaceutical intermediate, demonstrating a real-world application of this compound.[13][14]

Experimental Protocol

Reaction: Reductive amination of a piperidine derivative with this compound.

Caption: General workflow for the reductive amination reaction.

Materials:

  • Amine Substrate (e.g., 4-(4-amino-1H-indazol-1-yl)piperidine) (1.0 eq)

  • This compound (CAS 273757-11-2) (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Aldehyde Addition: Add this compound (1.1 eq) to the solution in one portion.

    • Causality Insight: The reaction is initiated by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This step is typically fast at room temperature. Stirring for a short period (e.g., 30-60 minutes) allows for the formation of the hemiaminal and subsequently the iminium ion intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over several minutes.

    • Causality Insight: Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent, which is crucial for preventing the reduction of the starting aldehyde.[11] Its steric bulk and reduced hydridic character compared to NaBH₄ make it ideal for this transformation.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting amine is consumed.

    • Trustworthiness Check: A self-validating system involves clear completion criteria. An LC-MS check is ideal, looking for the disappearance of the starting material mass peak and the appearance of the product mass peak.

  • Workup - Quench: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Causality Insight: The bicarbonate solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted hydride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Workup - Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Conclusion

This compound is a valuable and versatile reagent for drug discovery and medicinal chemistry. A successful synthetic outcome, however, is critically dependent on the procurement of high-quality starting materials. By implementing a rigorous supplier evaluation workflow, centered on the critical analysis of the Certificate of Analysis, researchers can mitigate risks associated with reagent impurities. The provided reductive amination protocol serves as a practical, field-tested example of how this building block can be effectively incorporated into synthetic routes, enabling the efficient construction of complex amine-containing molecules that are central to the development of new therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

  • Boruwa, J., Gogoi, N., Saikia, P. P., & Barua, N. C. (2006). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 8(21), 4747-4750. ([Link])

  • Baxter, E. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research, 16(4), 125. ([Link])

  • Alchem Pharmtech. (n.d.). CAS 273757-11-2 | this compound. ([Link])

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. ([Link])

  • S. Li, et al. (2014). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. Journal of Chromatography A, 1360, 291-297. ([Link])

  • 1PlusChem LLC. (n.d.). 273757-11-2 | this compound. ([Link])

  • Tarabanko, V. E., & Tarabanko, N. (2017). Aldehydes in medicinal chemistry. Future Medicinal Chemistry, 9(15), 1861-1881. ([Link])

  • World Health Organization. (1998). Quality control methods for medicinal plant materials. ([Link])

  • Justia Patents. (2023). 2,4-dioxotetrahydropyrimidinyl deratives as degrons in protacs. ([Link])

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. ([Link])

  • Google Patents. (2023). WO2023196444A1 - Ionizable cationic lipids and lipid nanoparticles. ()
  • Google Patents. (2023).
  • Google Patents. (2023). WO2023196444A1 - Ionizable cationic lipids and lipid nanoparticles. ()
  • Alchem Pharmtech. (n.d.). CAS 273757-11-2 | this compound. ([Link])

  • 1PlusChem LLC. (n.d.). 273757-11-2 | this compound. ([Link])

  • Google Patents. (2023).
  • Google Patents. (2023).

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Methodological & Application

Application Note: A Robust Protocol for the Reductive Amination of tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a reliable and versatile method for the formation of carbon-nitrogen bonds.[1][2] This powerful reaction is widely employed in the synthesis of a vast array of compounds, from bulk chemicals to complex, biologically active molecules and pharmaceutical intermediates. The one-pot nature of direct reductive amination, where an amine and a carbonyl compound react in the presence of a selective reducing agent, offers significant advantages in terms of efficiency and atom economy.[3]

This application note provides a detailed, field-proven protocol for the reductive amination of tert-butyl methyl(3-oxopropyl)carbamate, a valuable bifunctional building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this substrate particularly relevant in multi-step syntheses, as the Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[4] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of N-Boc protected secondary amines.

Mechanism & Scientific Principles

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step mechanism within a single reaction vessel.[1]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal undergoes dehydration to form an imine. Protonation of the imine nitrogen leads to the formation of a highly electrophilic iminium ion.

  • Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the iminofum carbon, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.

The choice of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for iminium ions over aldehydes and ketones.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the reductive amination of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Dissolve Aldehyde & Amine in Solvent add_stab Add STAB to Reactant Mixture prep_reactants->add_stab prep_stab Prepare STAB Suspension prep_stab->add_stab stir Stir at Room Temperature (Monitor by TLC) add_stab->stir quench Quench with Saturated NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterize Pure Product (NMR, MS) chromatography->characterization

Caption: Experimental workflow for reductive amination.

Detailed Protocol

This protocol describes the reductive amination of this compound with a generic primary amine (e.g., benzylamine) as a representative example.

Materials:

  • This compound (CAS: 273757-11-2)

  • Primary Amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Thin Layer Chromatography (TLC) plates, chamber, and visualization reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M).

  • Addition of Amine and Acid: Add the primary amine (1.0-1.2 eq.) to the solution, followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: In a separate container, weigh sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.). Add the STAB to the reaction mixture portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-16 hours). A suitable eluent for TLC is a mixture of hexanes and ethyl acetate.[5][6][7]

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected secondary amine.[3]

Reaction Parameters and Expected Results

ParameterRecommended Value/RangeRationale
Stoichiometry
Aldehyde1.0 eq.Limiting reagent.
Amine1.0 - 1.2 eq.A slight excess can drive the reaction to completion.
STAB1.2 - 1.5 eq.Ensures complete reduction of the iminium ion.
Acetic Acid1.1 eq.Catalyzes imine formation.
Solvent Anhydrous DCE or DCMAprotic solvents that are compatible with STAB.
Temperature Room TemperatureSufficient for most reductive aminations with STAB.
Reaction Time 2 - 16 hoursSubstrate dependent; monitor by TLC.
Expected Yield 70 - 95%Dependent on the amine and purification efficiency.
Purity >95% (after chromatography)

Chemical Reaction Mechanism

The following diagram illustrates the mechanism of the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Reduction aldehyde Aldehyde (R-CHO) hemiaminal Hemiaminal aldehyde->hemiaminal + R'-NH₂ amine Amine (R'-NH₂) amine->hemiaminal imine Imine hemiaminal->imine - H₂O imine_step2 Imine h2o H₂O h_plus iminium Iminium Ion iminium_step3 Iminium Ion imine_step2->iminium + H⁺ h_plus_step2 H⁺ h_plus_step2->iminium product Secondary Amine iminium_step3->product + NaBH(OAc)₃ stab NaBH(OAc)₃ stab->product

Caption: Mechanism of Reductive Amination.

Characterization

The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. In the ¹H NMR spectrum of the N-Boc protected product, the characteristic signal for the tert-butyl group appears as a singlet at approximately 1.4 ppm.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete imine formation; inactive reducing agent.Ensure anhydrous conditions; use fresh STAB; allow more time for imine formation before adding STAB.
Presence of Starting Aldehyde Insufficient reducing agent or reaction time.Add more STAB; increase reaction time.
Formation of Side Products Over-alkylation (less common with STAB); reduction of the aldehyde.Use a 1:1 stoichiometry of aldehyde to amine; ensure STAB is added after initial imine formation.
Difficult Purification Similar polarity of product and byproducts.Optimize the mobile phase for flash chromatography; consider a different workup procedure.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care.

  • 1,2-Dichloroethane and dichloromethane are suspected carcinogens. Handle with appropriate precautions.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and efficiency, making this method suitable for a wide range of applications in organic synthesis and drug discovery. By following the detailed steps and considering the troubleshooting guide, researchers can confidently and successfully synthesize N-Boc protected secondary amines from this valuable starting material.

References

  • Neelarapu, R., & Petukhov, P. A. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to Utilizing tert-Butyl methyl(3-oxopropyl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the strategic incorporation of tert-Butyl methyl(3-oxopropyl)carbamate into peptide synthesis workflows. This versatile reagent serves as a valuable building block for the introduction of N-alkylated moieties at the N-terminus of a peptide chain. The aldehyde functionality of this compound allows for a facile and efficient reductive amination reaction with the primary amine of a resin-bound peptide. This modification results in the formation of a stable secondary amine linkage and the extension of the peptide with a propylamine residue, the terminal amine of which is conveniently protected with a tert-butyloxycarbonyl (Boc) group. Subsequent deprotection of the Boc group avails a new primary amine for further peptide elongation, enabling the synthesis of unique, N-alkylated peptide structures. Such modifications are of significant interest in drug discovery and development, as N-alkylation can impart favorable pharmacological properties, including enhanced metabolic stability, increased cell permeability, and constrained conformational flexibility. This document outlines the underlying chemical principles, provides step-by-step experimental protocols for solid-phase synthesis, and discusses the characterization and purification of the resulting modified peptides.

Introduction: The Significance of N-Alkylated Peptides and the Role of this compound

Peptides are a prominent class of therapeutic agents, capable of binding to drug targets with high affinity and selectivity.[1] However, their clinical utility can be limited by poor metabolic stability and low oral bioavailability. A proven strategy to overcome these limitations is the introduction of N-alkylated amino acid residues into the peptide backbone. N-alkylation, most commonly N-methylation, eliminates the amide N-H bond, which is a key site for proteolytic degradation. This modification also introduces conformational constraints that can lock the peptide into a bioactive conformation and improve its membrane permeability.[1]

This compound emerges as a highly effective tool for the site-specific introduction of an N-alkylated, protected amino acid precursor. Its bifunctional nature, possessing a reactive aldehyde and a stable Boc-protected amine, allows for a controlled, stepwise modification of the peptide's N-terminus. The core utility of this reagent lies in its application in reductive amination, a robust and widely used reaction in organic chemistry for the formation of carbon-nitrogen bonds.[2]

This guide will provide researchers, scientists, and drug development professionals with the necessary technical details to successfully employ this compound in their peptide synthesis endeavors.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃[3][4]
Molecular Weight 187.24 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 250.5 ± 19.0 °C (Predicted)[4][5]
Density 1.011 ± 0.06 g/cm³ (Predicted)[4][5]
Storage Conditions Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[5]
Key Functional Groups Aldehyde, Boc-protected secondary amineN/A

Principle of Application: Reductive Amination in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound in peptide synthesis is the N-terminal modification of a resin-bound peptide via a two-step, one-pot reductive amination process.

Step 1: Imine/Iminium Ion Formation. The aldehyde group of this compound reacts with the deprotected N-terminal primary amine of the peptide anchored to a solid support. This reaction, typically catalyzed by a mild acid, forms a transient Schiff base (imine), which can be protonated to form a more reactive iminium ion.

Step 2: Reduction to a Stable Secondary Amine. A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to a stable secondary amine. This results in the covalent attachment of the propylamine linker to the peptide's N-terminus.

The newly introduced terminal amine remains protected by the Boc group, allowing for standard Boc-based solid-phase peptide synthesis (SPPS) protocols to be followed for subsequent amino acid couplings.

Reductive_Amination_Workflow Peptide_Resin Peptide on Solid Support (Deprotected N-terminus) Imine_Formation Imine/Iminium Ion Formation (Schiff Base Intermediate) Peptide_Resin->Imine_Formation 1. Reagent This compound Reagent->Imine_Formation Reduction Reduction Imine_Formation->Reduction 2. Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reduction Modified_Peptide N-Alkylated Peptide (Boc-Protected Terminus) Reduction->Modified_Peptide Deprotection Boc Deprotection (TFA) Modified_Peptide->Deprotection 3. Elongation Further Peptide Elongation Deprotection->Elongation 4.

Caption: Workflow for N-terminal modification using this compound.

Detailed Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS). It is assumed that the starting material is a peptide-resin with a deprotected N-terminal amine.

Protocol for N-Terminal Reductive Amination

This protocol is based on established methods for reductive amination on a solid support.[3][6]

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 1% Acetic acid (AcOH) in DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Reagent Solution Preparation: Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in 1% AcOH in DMF.

  • Imine Formation: Drain the DMF from the swollen resin. Add the solution of this compound to the resin. Agitate the mixture at room temperature for 1-2 hours under an inert atmosphere. This allows for the formation of the imine intermediate.[3]

  • Reduction: Add sodium cyanoborohydride (10-20 equivalents) or sodium triacetoxyborohydride (10-20 equivalents) to the reaction vessel. Continue to agitate the mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by a qualitative test (e.g., Kaiser test). Sodium cyanoborohydride is a suitable reducing agent for iminium ions under mildly acidic conditions.[7][8] Sodium triacetoxyborohydride is another mild and selective reducing agent for this purpose.[9][10]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times).

  • Drying: Dry the resin under a stream of inert gas or in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Excess Reagents: Using an excess of the aldehyde and the reducing agent drives the reaction to completion on the solid phase.

  • Mildly Acidic Conditions: The presence of 1% acetic acid catalyzes the formation of the imine/iminium ion, which is more susceptible to reduction.[5]

  • Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are selective for the reduction of iminium ions over aldehydes, minimizing side reactions.[7][11]

Protocol for Subsequent Boc Deprotection

Following the reductive amination, the N-terminal Boc group is removed to allow for further peptide chain elongation.[12][13]

Materials:

  • N-alkylated peptide-resin (with N-terminal Boc group)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dipeisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the modified peptide-resin in DCM for 20 minutes.

  • Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization: Wash the resin with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each) to neutralize the trifluoroacetate salt of the newly formed primary amine.

  • Final Washing: Wash the resin again with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the next amino acid coupling step.

SPPS_Cycle Start Peptide-Resin (Free N-terminus) Reductive_Amination Reductive Amination with This compound Start->Reductive_Amination Boc_Protected N-Alkylated Peptide-Resin (Boc-Protected) Reductive_Amination->Boc_Protected Boc_Deprotection Boc Deprotection (TFA) Boc_Protected->Boc_Deprotection Free_Amine N-Alkylated Peptide-Resin (Free N-terminus) Boc_Deprotection->Free_Amine Coupling Amino Acid Coupling Free_Amine->Coupling Next_Residue Peptide-Resin + 1 Residue (Boc-Protected) Coupling->Next_Residue Next_Residue->Boc_Deprotection Repeat Cycle

Caption: SPPS cycle incorporating the reductive amination step.

Characterization and Purification of N-Alkylated Peptides

The successful synthesis and purity of the N-alkylated peptide should be confirmed by analytical techniques.

Cleavage from the Resin

After the full peptide sequence is assembled, the peptide is cleaved from the solid support. For standard Boc-SPPS resins like PAM, a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) is typically used.[14][15] It is important to note that N-alkylated peptide bonds can be susceptible to cleavage under certain TFA conditions, so cleavage cocktails should be carefully chosen and optimized.[16]

HPLC Analysis and Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity of and purifying the crude peptide.[17][18]

Typical HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The gradient profile should be optimized for the specific peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Purity is determined by integrating the peak area of the desired peptide and expressing it as a percentage of the total peak area.[19]

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide.[20] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for peptide analysis. The observed molecular weight should match the calculated theoretical mass of the N-alkylated peptide.

Advantages and Considerations

Advantages of using this compound:

  • Site-Specific Modification: Allows for the precise introduction of an N-alkylated residue at the N-terminus.

  • Versatility: The resulting Boc-protected amine can be used for further peptide elongation or other chemical modifications.

  • Improved Pharmacokinetic Properties: N-alkylation can enhance metabolic stability and cell permeability of peptides.[1]

  • Conformational Constraint: The introduction of N-alkyl groups can rigidify the peptide backbone, potentially leading to higher binding affinity and selectivity.[21]

Considerations and Potential Challenges:

  • Reaction Optimization: Reductive amination conditions may need to be optimized for different peptide sequences to achieve high yields and avoid side reactions.

  • Dialkylation: Although less common with secondary amine formation, over-alkylation can be a potential side reaction.[2] Careful control of stoichiometry and reaction conditions can minimize this.

  • Cleavage Conditions: As mentioned, N-alkylated peptide bonds can be labile under strong acidic conditions. Cleavage protocols should be carefully evaluated.[16]

  • Purification: The introduction of a hydrophobic Boc group and alkyl chain can alter the chromatographic behavior of the peptide, potentially requiring adjustments to the purification protocol.[22]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of N-alkylated peptides. The reductive amination protocol described herein provides a reliable method for its incorporation into a solid-phase peptide synthesis workflow. The ability to introduce N-alkylation site-specifically opens up new avenues for the design and development of peptide-based therapeutics with improved pharmacological profiles. Careful optimization of the reaction and cleavage conditions, coupled with rigorous analytical characterization, will ensure the successful synthesis of these modified peptides.

References

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Masterson, D. S., & Marquez, B. L. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ACS Medicinal Chemistry Letters, 5(8), 929-933. [Link]

  • Wurm, M., et al. (2024). Synthesis of multiply glycated peptides via solid-phase peptide synthesis and reductive amination. Organic & Biomolecular Chemistry, 22(11), 2236-2242. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). [Video file]. Retrieved from [Link]

  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182-189. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Bio-Vera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Jensen, K. J. (2012). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in Molecular Biology, 880, 23-34. [Link]

  • Keller, M., et al. (2012). Introduction of Functional Groups into Peptides via N-Alkylation. CHIMIA International Journal for Chemistry, 66(4), 220-223. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2894-2899. [Link]

  • Advanced Automated Peptide Protein Technologies. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • MH Chem. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Video file]. Retrieved from [Link]

  • van der Westen, R. W., et al. (2014). Solid-phase synthesis of C-terminally modified peptides. European Polymer Journal, 54, 145-151. [Link]

  • Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(43), 11393-11398. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Gellman, S. H. (2018). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research, 51(6), 1431-1441. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(2), 145-152. [Link]

  • Reddy, G. S., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2007-2011. [Link]

  • The Nest Group, Inc. (2009). A Brief Overview of Polypeptide Purification Techniques. Retrieved from [Link]

  • UAB "Nomads". (n.d.). Reductive Alkylation of Amines with Carboxylic Ortho Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

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Application Note & Protocols: Strategic Deprotection of Boc-Protected Amines in Aldehyde-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: tert-Butyl methyl(3-oxopropyl)carbamate

Executive Summary

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the protection of amines, valued for its stability under a wide range of reaction conditions.[1][2] However, its removal, which is classically performed under strong acidic conditions, presents a significant challenge when the substrate contains acid-labile functionalities.[3][4] This guide provides a detailed analysis of Boc deprotection strategies for this compound, a molecule featuring a sensitive aldehyde group. We will explore the mechanistic pitfalls of standard protocols and provide validated, step-by-step methods using milder acidic and Lewis acid conditions to ensure high-yield recovery of the desired amine without compromising the integrity of the aldehyde.

The Challenge: Aldehyde Instability in Acidic Media

The standard mechanism for Boc deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release a stable tert-butyl cation, carbon dioxide, and the free amine.[2][5] Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) drive this process rapidly.[3]

However, the aldehyde moiety in our target molecule is highly susceptible to degradation under these conditions. The strongly acidic environment can catalyze:

  • Aldol Condensation/Polymerization: Protonation of the aldehyde carbonyl activates it towards nucleophilic attack by another enol or enolate equivalent, leading to oligomeric side products.

  • Acetal Formation: If alcoholic solvents (e.g., methanol) are used, the acid will catalyze the formation of acetals, consuming the aldehyde.

Therefore, the primary objective is to identify conditions that are sufficiently acidic to cleave the Boc group but mild enough to leave the aldehyde untouched.

Boc_Deprotection_Mechanism cluster_main Desired Deprotection Pathway cluster_side Undesired Side Reaction sub Boc-Protected Amine (Aldehyde Substrate) protonated Protonated Carbamate sub->protonated Protonation (Fast) h_plus H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid C-O Cleavage tbu_cation tert-Butyl Cation (t-Bu+) protonated->tbu_cation amine_salt Desired Product (Amine Salt) carbamic_acid->amine_salt Decarboxylation co2 CO2 carbamic_acid->co2 aldehyde Aldehyde Group (on substrate) activated_aldehyde Protonated Aldehyde (Activated) aldehyde->activated_aldehyde Protonation side_products Degradation (Polymerization, etc.) activated_aldehyde->side_products Side Reactions h_plus_side H+ (Strong Acid)

Figure 1: Competing reaction pathways during acidic Boc deprotection of an aldehyde-containing substrate.

Comparative Analysis of Deprotection Methods

The selection of a deprotection reagent is critical and depends on balancing reactivity with selectivity. The following table summarizes viable methods, categorized by their suitability for substrates like this compound.

Method CategoryReagent & ConditionsAdvantagesDisadvantages & Risks for Aldehydes
Strongly Acidic TFA (20-50%) in DCM 0 °C to RT, 1-3 hFast, volatile, and effective for sterically hindered groups.High Risk. Prone to causing aldehyde polymerization and other side reactions.[6] Requires careful temperature control and short reaction times.
(Use with Caution)4M HCl in Dioxane/EtOAc 0 °C to RT, 1-4 hCommercially available, effective.High Risk. Similar risk profile to TFA. Dioxane is an undesirable solvent.[7]
Mildly Acidic Formic Acid (88-98%) Neat or in DCM, RT, 4-24 hLess aggressive than TFA/HCl, reducing side reactions.[8] Can often be removed by evaporation.Low to Moderate Risk. Slower reaction times. Can still cause degradation with very sensitive substrates.
(Recommended)Aqueous Phosphoric Acid H₃PO₄ in THF, RTEnvironmentally benign and highly selective for Boc groups over other acid-labile groups like Cbz or esters.[9]Low Risk. Requires aqueous workup; may be slower than other methods.
Lewis Acidic / Neutral Zinc Bromide (ZnBr₂) in DCM RT, 12-24 hExcellent for substrates with multiple acid-sensitive groups.[10] Avoids strong protic acids.Very Low Risk. Slower reaction. Requires stoichiometric or greater amounts of the Lewis acid.[11]
(Highly Recommended)TMSI in DCM or CH₃CN 0 °C to RT, 15-60 minVery fast and occurs under neutral conditions.[3]Very Low Risk. Reagent is sensitive to moisture and air. Can cleave other groups like esters if not controlled.[6]

Decision Workflow for Method Selection

To aid researchers, the following workflow provides a logical pathway for choosing the optimal deprotection strategy.

Figure 2: Decision workflow for selecting a Boc deprotection method for aldehyde-containing substrates.

Validated Experimental Protocols

The following protocols have been optimized for the deprotection of this compound, prioritizing yield and purity.

Protocol 1: Mild Deprotection using Formic Acid

Principle: Formic acid is a weaker acid than TFA, providing a gentler deprotection that minimizes acid-catalyzed degradation of the aldehyde. This method is straightforward and avoids harsh reagents.[8]

Materials & Reagents:

  • This compound

  • Formic acid (≥95%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Staining solution (e.g., ninhydrin for primary/secondary amines)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Formic acid is corrosive and has a pungent odor. Handle exclusively in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Reagent Addition: To the stirring solution at room temperature, add formic acid (10-20 eq).

    • Scientist's Note: While the reaction can be run neat in formic acid, using DCM as a co-solvent can improve solubility and handling.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The product amine should have a lower Rf value than the starting material. A ninhydrin stain will be positive for the product. The reaction typically takes 4 to 16 hours.

  • Work-up (Quenching): Once the reaction is complete, carefully remove the formic acid and DCM under reduced pressure using a rotary evaporator.

    • Pro-Tip: Co-evaporation with toluene can help remove the last traces of formic acid.

  • Neutralization: Dissolve the residue in DCM and transfer to a separatory funnel. Slowly and carefully add saturated NaHCO₃ solution until gas evolution ceases (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude amine can be used directly or purified further by silica gel chromatography if necessary.

Protocol 2: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)

Principle: ZnBr₂ acts as a Lewis acid, coordinating to the carbamate oxygen to facilitate Boc group cleavage without a strong protic acid.[12][11] This method is exceptionally mild and ideal for highly sensitive substrates.[10]

Materials & Reagents:

  • This compound

  • Zinc bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar under an inert atmosphere (N₂ or Ar)

  • Standard laboratory glassware

Safety Precautions:

  • Zinc bromide is hygroscopic and an irritant. Handle in a fume hood and avoid inhalation or skin contact.

  • Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM (to approx. 0.2 M).

  • Reagent Addition: Add anhydrous ZnBr₂ (2.0-3.0 eq) to the solution in one portion.

    • Scientist's Note: The effectiveness of Lewis acids is highly dependent on the exclusion of water. Using anhydrous solvent and reagents is critical for success.

  • Reaction: Stir the resulting suspension at room temperature. Monitor the reaction by TLC. This reaction is typically slower than acidic methods and may take 12 to 24 hours.

  • Work-up (Quenching): Upon completion, pour the reaction mixture into a flask containing a stirring solution of saturated NaHCO₃. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with deionized water (1x), and then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography if needed.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Azizi, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026. Available at: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Azizi, F., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Nanda, S., et al. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent.
  • Reddit r/chemistry. (2024). Boc-Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • MDPI. (2025). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Retrieved from [Link]

  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl methyl(3-oxopropyl)carbamate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Aldehyde for N-Heterocycle Construction

In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Nitrogen-containing heterocycles, in particular, are prevalent in a vast number of pharmaceuticals due to their ability to engage in specific biological interactions. Within the synthetic chemist's toolkit, bifunctional building blocks that offer both a reactive handle and a protected nitrogen source are of immense value. tert-Butyl methyl(3-oxopropyl)carbamate (also known as N-Boc-N-methyl-3-aminopropanal) has emerged as a strategic reagent for the construction of saturated N-heterocycles, primarily piperidines and related structures.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the causality behind its utility, focusing on key reaction classes, and provide detailed, field-proven protocols for its successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Chemical Profile of this compound [1][2]

PropertyValue
CAS Number 273757-11-2
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~250.5 °C (Predicted)
Density ~1.011 g/cm³ (Predicted)

The key to the utility of this reagent lies in its dual functionality: a terminal aldehyde ripe for electrophilic reactions and a Boc-protected secondary amine. The tert-butoxycarbonyl (Boc) protecting group is stable under a range of reaction conditions, yet can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.[3] The N-methyl group provides a common structural motif found in many bioactive molecules.

Core Applications in Heterocyclic Synthesis

The aldehyde functionality of this compound serves as a linchpin for several powerful cyclization strategies. The subsequent intramolecular reaction, often following an initial intermolecular event, forges the heterocyclic ring.

The Aza-Michael Addition Pathway to Substituted Piperidines

The aza-Michael reaction, the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a robust method for C-N bond formation.[4] When coupled with this compound, it provides a streamlined route to 3-substituted piperidine scaffolds, which are key components of numerous therapeutic agents.

Conceptual Workflow:

The general strategy involves an initial intermolecular aza-Michael addition of a suitable nucleophile to an activated alkene, followed by an intramolecular condensation with the aldehyde of our title reagent, and subsequent cyclization.

Protocol 1: Synthesis of N-Boc-N-methyl-3-substituted Piperidines via Tandem Aza-Michael/Reductive Amination

This protocol exemplifies the synthesis of a substituted piperidine derivative. The choice of Michael acceptor and subsequent reaction conditions can be varied to achieve a diverse range of products.

Reaction Scheme:

G reagent1 Nucleophile (e.g., Malonate ester) intermediate1 Michael Adduct Intermediate reagent1->intermediate1 Base reagent2 Michael Acceptor (e.g., Acrylate) reagent2->intermediate1 reagent3 This compound intermediate2 Iminium Ion Intermediate reagent3->intermediate2 Intermediate 1 product N-Boc-N-methyl-3-substituted Piperidine intermediate2->product Reductive Amination (e.g., NaBH(OAc)₃)

Figure 1: Conceptual workflow for piperidine synthesis.

Step-by-Step Methodology:

  • Aza-Michael Addition: To a solution of the chosen Michael acceptor (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂ at 0 °C, add the nucleophile (1.1 eq) and a non-nucleophilic base (e.g., DBU, 1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until consumption of the starting material.

  • Reaction with Aldehyde: To the crude Michael adduct solution, add this compound (1.0 eq) and acetic acid (1.5 eq). Stir for 30 minutes at room temperature.

  • Reductive Cyclization: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Insights:

  • Choice of Base: A non-nucleophilic base like DBU is crucial for the initial Michael addition to avoid competing reactions with the acceptor.

  • Acid Catalyst: Acetic acid facilitates the formation of the iminium ion intermediate, which is more electrophilic and susceptible to cyclization than the corresponding imine.[5]

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, minimizing over-reduction of other functional groups.

The Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[5] While traditionally used with electron-rich arylethylamines like tryptamine, the fundamental principle can be adapted. By using a precursor that can be converted to a suitable β-arylethylamine and then reacting with this compound, one can access novel tetrahydro-β-carboline derivatives.

Conceptual Workflow:

G reagent1 β-Arylethylamine (e.g., Tryptamine) intermediate1 Iminium Ion Intermediate reagent1->intermediate1 Acid Catalyst (e.g., TFA, HCl) reagent2 This compound reagent2->intermediate1 product N-methyl-N-Boc-Tetrahydro-β-carboline derivative intermediate1->product Intramolecular Electrophilic Aromatic Substitution

Figure 2: Pictet-Spengler reaction pathway.

Protocol 2: Synthesis of a Tetrahydro-β-carboline Derivative

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a β-arylethylamine (e.g., tryptamine, 1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature, add this compound (1.1 eq).

  • Acid Catalysis: Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 1.2 eq), dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 24-48 hours, monitoring the formation of the product by LC-MS or TLC. In some cases, gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Work-up and Purification: Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by flash chromatography.

Causality and Experimental Insights:

  • Acid Strength: The choice and stoichiometry of the acid catalyst are critical. A strong acid is necessary to promote the formation of the electrophilic iminium ion, which then undergoes intramolecular cyclization onto the electron-rich aromatic ring.[6]

  • Solvent Choice: Aprotic solvents are generally preferred to avoid competition with water in the formation of the iminium ion.

  • Substrate Scope: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Indoles, pyrroles, and other electron-rich systems are ideal substrates.[5]

Summary of Applications and Future Outlook

The utility of this compound as a synthetic building block is centered on its ability to participate in tandem and multicomponent reactions to rapidly construct complex N-heterocyclic frameworks. The protocols outlined above for piperidine and tetrahydro-β-carboline synthesis represent foundational applications that can be expanded upon through the variation of reaction partners and catalysts.

Future applications may explore its use in asymmetric catalysis to generate enantiomerically enriched heterocyclic products, a critical endeavor in modern drug development. Furthermore, its incorporation into solid-phase synthesis workflows could enable the rapid generation of compound libraries for high-throughput screening.

As the demand for novel, drug-like heterocyclic molecules continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

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  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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  • RSC Publishing. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(32), 22353-22365.
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  • MDPI. (2017). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Molecules, 22(10), 1693.
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  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2339.
  • National Center for Biotechnology Information. (n.d.). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • YouTube. (2023, February 13). For the preparation of tert-butyl methyl ether by Williamson's method... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004011463A1 - Modified pictet-spengler reaction and products prepared therefrom.
  • Organic Chemistry Portal. (n.d.). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Retrieved from [Link]

  • MDPI. (2022).
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758.
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Application Notes & Protocols: Strategic Olefination of tert-Butyl methyl(3-oxopropyl)carbamate via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig Reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus ylide.[1][2] Its inventor, Georg Wittig, was awarded the 1979 Nobel Prize in Chemistry for this transformative methodology.[3][4] For drug development professionals, the reaction offers a powerful tool for carbon chain extension and the introduction of versatile alkene functional groups.[1]

This guide provides a detailed technical overview and actionable protocols for the Wittig olefination of a functionally sensitive substrate, tert-Butyl methyl(3-oxopropyl)carbamate . This aldehyde is a valuable building block, featuring a Boc-protected secondary amine. The presence of the carbamate group is generally well-tolerated under most Wittig conditions, making it an excellent candidate for this transformation.[5] The primary challenge and strategic decision for the synthetic chemist lies in controlling the stereochemical outcome of the newly formed double bond. This document will detail distinct, field-proven protocols for achieving high selectivity for either the (Z)- or (E)-alkene product.

Mechanistic Rationale: Controlling Alkene Geometry

The stereochemical outcome of the Wittig reaction is not arbitrary; it is a direct consequence of the electronic nature of the phosphorus ylide employed.[6] Understanding this principle is critical for experimental design. The reaction proceeds through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide (TPPO) and the desired alkene.[5][7]

Wittig_Mechanism Unstabilized Unstabilized Aldehyde Aldehyde Unstabilized->Aldehyde Stabilized Stabilized Stabilized->Aldehyde Products Products Z_Alkene Z_Alkene Products->Z_Alkene  Favored E_Alkene E_Alkene Products->E_Alkene  Favored

Caption: Divergent pathways of the Wittig reaction based on ylide stability.

  • Unstabilized Ylides (R' = Alkyl): These ylides are highly reactive. The initial cycloaddition is rapid and irreversible, leading to a kinetically controlled product. Under lithium salt-free conditions, this pathway overwhelmingly favors the formation of the cis or (Z)-alkene .[4][6][7]

  • Stabilized Ylides (R' = Electron-Withdrawing Group, e.g., -CO₂Et): The presence of an electron-withdrawing group stabilizes the negative charge on the ylide carbon, making it less reactive.[8] The initial cycloaddition becomes reversible, allowing the reaction to proceed under thermodynamic control. This equilibration favors the formation of the more stable trans or (E)-alkene .[6][7]

  • Horner-Wadsworth-Emmons (HWE) Reagents: A powerful modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than their phosphonium ylide counterparts.[9] These reagents are the preferred method for reliably synthesizing (E)-alkenes , particularly from aldehydes.[10][11] A significant practical advantage is that the dialkyl phosphate byproduct is water-soluble, greatly simplifying product purification.

Experimental Protocols

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents and reagents are critical for success. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: (Z)-Selective Olefination using an Unstabilized Ylide

This protocol is designed to maximize the yield of the (Z)-alkene by employing an unstabilized ylide under kinetically controlled, salt-free conditions. We will use (ethyl)triphenylphosphonium bromide as the ylide precursor.

Z_Alkene_Workflow Start 1. Dry Phosphonium Salt Suspend 2. Suspend in Anhydrous THF under Argon Start->Suspend Cool 3. Cool to -78 °C Suspend->Cool AddBase 4. Add KHMDS solution dropwise (Deep Red Ylide Forms) Cool->AddBase StirYlide 5. Stir at 0 °C for 1 hr AddBase->StirYlide Recool 6. Re-cool to -78 °C StirYlide->Recool AddAldehyde 7. Add Aldehyde in THF dropwise Recool->AddAldehyde Warm 8. Warm to Room Temp. Stir Overnight AddAldehyde->Warm Quench 9. Quench with sat. aq. NH₄Cl Warm->Quench Extract 10. Extract with Ether/EtOAc Quench->Extract Purify 11. Purify via Column Chromatography Extract->Purify

Caption: Workflow for (Z)-selective Wittig olefination.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
(Ethyl)triphenylphosphonium bromide371.264.46 g12.01.2
Potassium bis(trimethylsilyl)amide (KHMDS)199.4524.0 mL12.01.2
This compound187.251.87 g10.01.0
Anhydrous Tetrahydrofuran (THF)-100 mL--

Step-by-Step Procedure:

  • Preparation: Add (ethyl)triphenylphosphonium bromide to a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Place the flask under a positive pressure of Argon.

  • Ylide Generation: Add 80 mL of anhydrous THF to the flask. Cool the resulting suspension to -78 °C using an acetone/dry ice bath.

  • Slowly add the KHMDS solution (0.5 M in toluene) dropwise via syringe over 15 minutes. A deep red-orange color should develop, indicating the formation of the ylide.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to 0 °C in an ice bath. Stir for 1 hour at this temperature.

  • Reaction: Re-cool the ylide solution to -78 °C. Dissolve the this compound in 20 mL of anhydrous THF and add it dropwise to the ylide solution over 10 minutes.

  • Once the aldehyde addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 16 hours). The red color will fade as the reaction proceeds.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide (TPPO). Purification is achieved by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to afford the pure (Z)-alkene.

Protocol 2: (E)-Selective Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is the method of choice for obtaining the (E)-alkene with high stereoselectivity. It utilizes a phosphonate ester and a mild base, and features a simpler purification process.

E_Alkene_Workflow Start 1. Prepare NaH suspension in Anhydrous THF Cool 2. Cool to 0 °C Start->Cool AddPhosphonate 3. Add Triethyl phosphonoacetate dropwise (H₂ evolution) Cool->AddPhosphonate StirAnion 4. Stir at 0 °C for 30 min AddPhosphonate->StirAnion AddAldehyde 5. Add Aldehyde in THF dropwise at 0 °C StirAnion->AddAldehyde Warm 6. Warm to Room Temp. Stir for 4-6 hours AddAldehyde->Warm Quench 7. Quench with Water Warm->Quench Extract 8. Extract with Ether/EtOAc Quench->Extract Purify 9. Purify via Column Chromatography (Easier separation) Extract->Purify

Caption: Workflow for (E)-selective HWE olefination.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
Sodium Hydride (NaH, 60% in mineral oil)24.000.48 g12.01.2
Triethyl phosphonoacetate224.162.69 g12.01.2
This compound187.251.87 g10.01.0
Anhydrous Tetrahydrofuran (THF)-100 mL--

Step-by-Step Procedure:

  • Preparation: Add the sodium hydride dispersion to a flame-dried 250 mL three-neck round-bottom flask under Argon. Add 60 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Anion Generation: Add the triethyl phosphonoacetate dropwise via syringe over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching of the bubbler.

  • Stir the milky white suspension at 0 °C for 30 minutes after the addition is complete.

  • Reaction: Dissolve the this compound in 20 mL of anhydrous THF and add it dropwise to the phosphonate anion suspension at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The aqueous layer will contain the phosphate byproduct.

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is significantly cleaner than that from a standard Wittig. If necessary, purify by flash column chromatography on silica gel.

Critical Parameters and Troubleshooting

ParameterRationale & CausalityTroubleshooting Guide
Solvent & Reagent Purity The phosphorus ylides and phosphonate anions are strong bases and are readily protonated by water or protic impurities, which quenches the reagent and halts the reaction.[5]Problem: Low or no yield. Solution: Ensure solvents are passed through a purification system (e.g., Grubb's still) or freshly distilled. Dry phosphonium salts under high vacuum before use.
Base Selection The choice of base and its metal counter-ion directly impacts stereoselectivity. Lithium bases (e.g., n-BuLi) can complex with intermediates, allowing for equilibration and reducing Z-selectivity in unstabilized systems.[5][6][7] Sodium or potassium bases (NaH, NaHMDS, KHMDS) minimize this "stereochemical drift" and are preferred for Z-selective reactions.[5][7]Problem: Poor Z:E ratio in Protocol 1. Solution: Switch from a lithium-based base (n-BuLi) to a sodium or potassium base (NaHMDS, KHMDS). Ensure the reaction is truly "salt-free."
Temperature Control Ylide generation is often exothermic. Low temperatures (-78 °C) are required to control the addition of strong bases and prevent side reactions. The stability of the oxaphosphetane intermediate is also temperature-dependent.Problem: Complex mixture of byproducts. Solution: Maintain strict temperature control during base addition and aldehyde addition steps. Do not allow the reaction to warm prematurely.
Purification of TPPO Triphenylphosphine oxide (TPPO) is the main byproduct of the standard Wittig reaction and can be notoriously difficult to separate from the desired product due to similar polarity.[12]Problem: Product is contaminated with TPPO after chromatography. Solution: 1) Use the HWE reaction (Protocol 2) to avoid TPPO altogether. 2) For standard Wittig, try crystallizing the product from a nonpolar solvent like hexane or pentane, as TPPO is often less soluble. 3) An alternative workup involves precipitating the TPPO as an insoluble salt.[12]

Conclusion

The Wittig reaction and its Horner-Wadsworth-Emmons variant provide a highly effective and versatile platform for the olefination of this compound. The key to a successful and predictable outcome lies in the rational selection of the phosphorus reagent. For the synthesis of (Z)-alkenes, unstabilized ylides generated with non-lithium bases under kinetic control are required. Conversely, for achieving high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is the superior and more practical methodology, offering both high stereocontrol and a simplified purification profile. By adhering to the detailed protocols and considering the critical parameters outlined in this guide, researchers can confidently employ these reactions to generate valuable olefinated building blocks for drug discovery and development programs.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • University of California, Irvine. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Google Patents. (n.d.).
  • ReactionFlash. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • Taylor, D. K., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Arkat USA. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • PubMed. (n.d.). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types. [Link]

  • ResearchGate. (n.d.). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Macalester College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

  • Central Connecticut State University. (n.d.). A Solvent Free Wittig Reaction. [Link]

  • ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]

  • University of Pittsburgh. (n.d.). The Wittig Reaction. [Link]

  • University of Central Arkansas. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]

  • ResearchGate. (n.d.). Wittig‐Schlosser reaction. [Link]

Sources

The Strategic Application of tert-Butyl methyl(3-oxopropyl)carbamate in Asymmetric Synthesis: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl methyl(3-oxopropyl)carbamate in asymmetric synthesis. This versatile building block, also known as N-Boc-N-methyl-3-aminopropanal, is a valuable precursor for the stereoselective synthesis of a variety of chiral molecules, particularly γ-amino alcohols and their derivatives, which are key structural motifs in many pharmaceutical agents. This guide will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its use in key asymmetric transformations.

Introduction: The Significance of a Protected Amino Aldehyde

This compound is a bifunctional molecule featuring a terminal aldehyde and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement offers several strategic advantages in organic synthesis:

  • The Aldehyde Functionality: The aldehyde group is a versatile handle for carbon-carbon bond formation through a wide array of reactions, including aldol additions, Mannich reactions, and Wittig-type olefinations. Its electrophilic nature makes it an excellent substrate for nucleophilic attack.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for the unmasking of the amine at a later, strategic point in a synthetic sequence. The presence of the Boc group also influences the steric environment around the molecule, which can be exploited to control stereoselectivity.

  • The N-Methyl Group: The methyl group on the nitrogen atom can influence the conformational preferences of the molecule and its reactivity in certain catalytic systems.

These features make this compound an ideal starting material for the asymmetric synthesis of chiral building blocks that are prevalent in medicinal chemistry.[2]

Core Applications in Asymmetric Synthesis

Two of the most powerful applications of this compound are in organocatalyzed asymmetric aldol and Mannich reactions. These methods provide direct access to enantiomerically enriched β-hydroxy and β-amino carbonyl compounds, respectively.

Proline-Catalyzed Asymmetric Aldol Addition: Access to Chiral γ-Amino Alcohols

The organocatalytic asymmetric aldol reaction is a cornerstone of modern synthetic chemistry.[3] L-Proline, a readily available and inexpensive amino acid, is a highly effective catalyst for the enantioselective aldol addition of ketones to aldehydes. In the context of this compound, this reaction provides a direct route to chiral γ-(Boc-methylamino)-β-hydroxy ketones.

Mechanistic Rationale: The catalytic cycle of the proline-catalyzed aldol reaction is well-established.[4] Proline reacts with the donor ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde (in this case, this compound) in a stereodefined manner. The stereochemical outcome is dictated by the transition state assembly, where the proline catalyst directs the approach of the aldehyde to one face of the enamine. Subsequent hydrolysis releases the aldol product and regenerates the proline catalyst.

Diagram 1: Catalytic Cycle of Proline-Catalyzed Aldol Reaction

G cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H2O Proline L-Proline Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde This compound Aldehyde->Iminium Product Chiral Aldol Adduct Iminium->Product + H2O Product->Proline - Catalyst Regeneration Product->Proline G cluster_workflow Mannich Reaction Workflow Aldehyde1 Donor Aldehyde Enamine Enamine Intermediate Aldehyde1->Enamine + Proline Proline L-Proline Mannich_Adduct Chiral Mannich Product Enamine->Mannich_Adduct + Imine Aldehyde2 This compound Imine In-situ Imine Formation Aldehyde2->Imine + Amine - H2O Amine Amine (e.g., p-Anisidine) Mannich_Adduct->Proline - Catalyst Regeneration + H2O

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Handling and Stability of tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl methyl(3-oxopropyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule in their synthetic workflows. We understand that unexpected side reactions can compromise experimental outcomes. This document provides an in-depth analysis of the primary instability pathway for this reagent—dimerization—and offers field-proven troubleshooting guides and protocols to ensure its integrity from storage to reaction.

Part 1: Understanding the Root Cause of Instability
Q: Why is my sample of this compound showing unexpected impurities or poor performance in reactions over time?

A: The primary cause of degradation is self-condensation, a form of dimerization characteristic of aldehydes bearing α-hydrogens.

This compound possesses two key structural features that dictate its reactivity and stability: a terminal aldehyde and a carbamate-protected secondary amine. The aldehyde functionality, coupled with the presence of acidic protons on the adjacent methylene group (the α-carbon), makes the molecule susceptible to a base- or acid-catalyzed aldol self-condensation reaction.[1][2]

This process occurs in two main stages:

  • Enolate Formation: A catalytic amount of base (or acid) abstracts a proton from the α-carbon, creating a nucleophilic enolate intermediate.

  • Nucleophilic Attack: This enolate then attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde, forming a new carbon-carbon bond and yielding a β-hydroxy aldehyde dimer, commonly known as an "aldol adduct."

This initial adduct can subsequently undergo dehydration (elimination of a water molecule), especially upon heating, to form a more stable, conjugated α,β-unsaturated aldehyde dimer.[2] The presence of these dimers as impurities can complicate subsequent reactions and purification steps.

Aldol_Dimerization cluster_step1 Step 1: Enolate Formation (Base-Catalyzed) cluster_step2 Step 2: Nucleophilic Attack & Dimerization cluster_step3 Optional: Dehydration Monomer1 Monomer (this compound) Enolate Nucleophilic Enolate Intermediate Monomer1->Enolate Water H₂O Monomer2 Second Monomer (Electrophile) Enolate->Monomer2 C-C bond formation Base Base (OH⁻) (e.g., impurity) Base->Monomer1 α-H abstraction Dimer β-Hydroxy Aldehyde (Aldol Adduct Dimer) Monomer2->Dimer Dehydrated_Dimer α,β-Unsaturated Dimer + H₂O Dimer->Dehydrated_Dimer Heat

Caption: Aldol self-condensation pathway of this compound.

Part 2: Troubleshooting and Proactive Prevention

This section provides actionable solutions to common issues encountered when working with this reagent.

Q1: What are the definitive storage conditions to guarantee the long-term stability of the compound?

A: Optimal stability is achieved by rigorously controlling temperature, atmosphere, and light exposure. The goal is to minimize the kinetic and thermodynamic drivers of both dimerization and oxidative degradation. The recommended storage temperature is in a freezer, under -20°C.[3]

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Reduces the kinetic rate of the aldol reaction and other potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the aldehyde to a carboxylic acid. Carboxylic acid impurities can act as an acid catalyst for dimerization and can also lead to the cleavage of the acid-labile Boc protecting group.[4]
Container Tightly sealed amber glass vial with a PTFE-lined cap.Protects from light, which can catalyze radical side reactions, and prevents contamination from atmospheric moisture and oxygen.
Purity Store only material of high purity (≥95%).Impurities from synthesis (e.g., residual base or acid) can act as potent catalysts for dimerization.
Q2: My analytical data (NMR/LC-MS) suggests the presence of higher molecular weight species. How can I confirm it's a dimer?

A: Dimer formation will result in species with approximately double the molecular weight of the monomer. The exact mass will depend on whether the dimer is the initial aldol adduct or the dehydrated form.

SpeciesFormulaMolecular Weight ( g/mol )Expected [M+H]⁺Expected [M+Na]⁺
Monomer C₉H₁₇NO₃187.24188.13210.11
Aldol Adduct Dimer C₁₈H₃₄N₂O₆374.47375.25397.23
Dehydrated Dimer C₁₈H₃₂N₂O₅356.46357.24379.22

In ¹H NMR, the formation of the aldol adduct will introduce new signals in the hydroxyl (-OH) and aliphatic C-H regions. The dehydrated dimer will show characteristic signals for vinylic protons (protons on a C=C double bond), typically in the 5.5-7.5 ppm range, conjugated with the aldehyde.

Q3: What is the best-practice protocol for handling this reagent during an experiment to prevent dimerization in situ?

A: Minimizing the time the reagent spends at room temperature and ensuring a strictly anhydrous and neutral environment are paramount.

Workflow cluster_storage 1. Storage cluster_handling 2. Handling cluster_reaction 3. Reaction Setup Storage Store at ≤ -20°C under Argon/Nitrogen in an amber vial. Equilibrate Allow vial to equilibrate to room temperature before opening. Storage->Equilibrate Withdraw Withdraw required amount quickly using a syringe under inert atmosphere. Equilibrate->Withdraw Reseal Purge headspace with inert gas, reseal tightly, and return to freezer. Withdraw->Reseal Solvent Use anhydrous, neutral solvents (e.g., THF, DCM). Reseal->Solvent Cooling Add reagent to cooled (e.g., 0°C) reaction mixture. Solvent->Cooling Monitor Monitor reaction closely (TLC, LC-MS). Cooling->Monitor

Caption: Recommended experimental workflow for handling sensitive aldehydes.

Step-by-Step Handling Protocol:

  • Preparation: Before removing the reagent from the freezer, prepare all glassware by oven- or flame-drying and assemble your reaction apparatus under an inert atmosphere.

  • Equilibration: Allow the sealed vial of this compound to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing inside the cold vial.

  • Dispensing: Working under a positive pressure of argon or nitrogen, uncap the vial and quickly withdraw the required amount using a clean, dry syringe.

  • Reaction Addition: Add the aldehyde dropwise to the cooled (e.g., 0 °C or as dictated by your protocol) and stirred reaction mixture.

  • Resealing: Before returning the reagent to the freezer, flush the headspace of the vial with inert gas, reseal the cap tightly, and wrap the seal with parafilm for extra security.

  • Workup: Upon reaction completion, perform the aqueous workup using buffered or neutral solutions to avoid pH extremes that could damage the product or starting material.

Q4: I have a batch of the aldehyde that is already partially dimerized. Can this process be reversed or the material purified?

A: The carbon-carbon bond formed during dimerization is thermodynamically stable, and the reaction is generally not reversible under practical laboratory conditions. A retro-aldol reaction is mechanistically possible but typically requires harsh conditions that would likely degrade the rest of the molecule.

Therefore, purification is the only viable option.

Recommended Purification Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Pre-treatment (Optional but Recommended): To mitigate the acidic nature of silica gel, consider preparing a slurry of the silica in your eluent containing 0.5-1% triethylamine (Et₃N), then packing the column with this slurry. The basic additive neutralizes acidic sites on the silica, preventing on-column degradation.

  • Eluent System: A non-polar/polar gradient, such as Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate, is typically effective. The less-polar monomer will elute before the more-polar dimer adducts.

  • Procedure: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column for best resolution. Run the column quickly to minimize contact time.

Part 3: Frequently Asked Questions (FAQs)
  • Q: Is the tert-butoxycarbonyl (Boc) protecting group a factor in the compound's instability?

    • A: While the primary instability arises from the aldehyde, the Boc group is inherently sensitive to acid.[4] If the aldehyde oxidizes to a carboxylic acid due to improper storage (exposure to air), the resulting acidic environment can catalyze both the dimerization and the cleavage of the Boc group, leading to a complex mixture of byproducts. This underscores the critical importance of maintaining an inert atmosphere.

  • Q: I do not have a glovebox or Schlenk line. What are the essential minimum precautions?

    • A: Work efficiently. Use fresh, anhydrous solvents from a recently opened bottle. After allowing the vial to reach room temperature, open it briefly, take what you need, and immediately flush the headspace with an inert gas from a balloon before resealing. Store in the freezer immediately after use.

  • Q: Are there any recommended solvents for preparing stock solutions?

    • A: For maximum stability, storing the compound neat (as a pure oil) is strongly preferred. If a stock solution is absolutely necessary, it should be prepared fresh for immediate use. If short-term storage is required, use a dry, aprotic solvent like anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM), store the solution cold (≤ -20°C) under an inert atmosphere, and use it within a very short timeframe. Avoid protic solvents like methanol or ethanol.

References
  • Wikipedia. Aldol condensation. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • LibreTexts Chemistry. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

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Technical Support Center: Purification and Handling of tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl methyl(3-oxopropyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use and purification of this versatile reagent in your experiments. Our approach is grounded in extensive laboratory experience to provide practical and scientifically sound solutions.

Introduction to this compound

This compound, a key building block in organic synthesis, is valued for its dual functionality: a protected amine and a reactive aldehyde. This structure allows for sequential chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. However, its purification and handling require careful consideration of its chemical properties to avoid common pitfalls. This guide will address specific challenges you may encounter and provide robust protocols to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup and purification of reaction mixtures containing this compound.

Issue 1: My final product is contaminated with unreacted this compound.

Probable Cause: Incomplete reaction or the use of a large excess of the carbamate starting material. Due to its aldehyde functionality, the unreacted starting material can be difficult to separate from the desired product, especially if the product also has polar functional groups.

Solution: The most effective method for removing unreacted this compound is a selective chemical quench and extraction, specifically targeting the aldehyde group. The bisulfite extraction method is a classic and highly effective technique for this purpose.[1]

Detailed Protocol: Bisulfite Extraction for Aldehyde Removal

  • Reaction Quench: At the end of your reaction, cool the reaction mixture to room temperature.

  • Solvent Addition: If your reaction was not run in a water-miscible solvent, dilute the mixture with a solvent such as tetrahydrofuran (THF) or acetonitrile. This ensures that the aqueous bisulfite solution can effectively react with the aldehyde.

  • Bisulfite Wash: Transfer the mixture to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes. The bisulfite will react with the aldehyde to form a water-soluble adduct.

  • Extraction: Add a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, and water to the separatory funnel. Shake and separate the layers. The bisulfite adduct of the unreacted carbamate will be in the aqueous layer.

  • Repeat: For efficient removal, repeat the wash with the saturated sodium bisulfite solution two more times.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Issue 2: I am observing unexpected byproducts in my reaction mixture.

Probable Cause: The presence of the aldehyde and the Boc-protected amine in this compound can lead to several side reactions.

  • Self-condensation: Under certain conditions (e.g., basic), the aldehyde can undergo self-condensation reactions.

  • Reaction with the Boc-protected amine: Although the Boc group is a good protecting group, under harsh conditions, side reactions involving the nitrogen are possible.

  • Formation of tert-Butanol: If any acidic conditions are present, the Boc group can be partially cleaved, leading to the formation of tert-butanol.

Solution: Careful control of reaction conditions is crucial.

  • pH Control: Maintain neutral or slightly basic conditions if your desired reaction allows. The Boc group is generally stable to most bases but is labile to acid.[2]

  • Temperature Control: Avoid excessive heat, as this can promote side reactions.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

If byproducts are already formed, purification by column chromatography is often the most effective method for separation.

Column Chromatography Parameters:

ParameterRecommendation
Stationary Phase Silica gel (standard grade)
Mobile Phase A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the polarity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: The primary stability concern is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. Exposure to even mild acidic conditions can lead to the cleavage of the Boc group, resulting in the unprotected amine and the formation of isobutylene and carbon dioxide. Therefore, it is critical to avoid acidic conditions during reaction workups and purification. The compound is generally stable to basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability and prevent degradation, it is recommended to store this compound in a cool, dark place under an inert atmosphere.[3] For long-term storage, keeping it in a freezer at or below -20°C is advisable.[3]

Q3: In which common organic solvents is this compound soluble?

A3: Based on the properties of similar N-Boc protected compounds, this compound is expected to be soluble in a range of common organic solvents including:[4]

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

It is expected to have limited solubility in non-polar solvents like hexanes and pentane, and it is likely to be poorly soluble in water. This solubility profile is advantageous for extraction and purification procedures.

Q4: What analytical techniques are suitable for monitoring reactions and assessing the purity of this compound?

A4: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The spots can be visualized using a potassium permanganate stain, which reacts with the aldehyde functionality.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for analyzing carbamates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the compound and identifying any impurities. The aldehyde proton will have a characteristic chemical shift around 9.8 ppm in the ¹H NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, particularly for identifying volatile impurities.

Visualizing the Workflow

To provide a clear overview of the recommended purification process, the following diagram illustrates the decision-making process when dealing with unreacted this compound.

PurificationWorkflow Workflow for Removal of Unreacted Aldehyde start Reaction Mixture (Containing Product and Unreacted Aldehyde) dilute Dilute with Water-Miscible Solvent (e.g., THF, Acetonitrile) start->dilute bisulfite_wash Wash with Saturated Aqueous NaHSO₃ (x3) dilute->bisulfite_wash extract Extract with Immiscible Organic Solvent (e.g., EtOAc, DCM) bisulfite_wash->extract separate Separate Aqueous and Organic Layers extract->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Desired Product aqueous_layer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) separate->aqueous_layer Impurity wash_organic Wash Organic Layer with Water and Brine organic_layer->wash_organic dry Dry Organic Layer (e.g., Na₂SO₄) wash_organic->dry concentrate Concentrate Under Reduced Pressure dry->concentrate final_product Purified Product concentrate->final_product

Caption: Decision tree for the purification of a reaction mixture containing unreacted this compound.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • How to remove Boc in the presence of vinyl methyl ketone group? ResearchGate. [Link]

  • Reactions that Work: Boc Protection. Chemtips. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Process for preparing Boc protected amino acid by (Boc) O.
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

Sources

Improving the stability of tert-Butyl methyl(3-oxopropyl)carbamate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl methyl(3-oxopropyl)carbamate

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their experiments. Due to its unique structure, featuring both a Boc-protected amine and a reactive aldehyde, questions and challenges regarding its stability in solution are common.

This document provides in-depth, field-proven insights to help you understand the underlying chemistry, troubleshoot common issues, and implement best practices to ensure the integrity and reactivity of your solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial inquiries regarding the handling of this compound.

Q1: Why is my solution of this compound turning yellow or showing a precipitate over time?

A: This is a classic sign of aldehyde degradation. The aldehyde functional group is inherently reactive and can undergo several decomposition pathways.[1] Discoloration and precipitation are often due to oxidation of the aldehyde to a carboxylic acid or polymerization reactions (such as aldol condensation), which can be catalyzed by trace impurities, light, or non-optimal pH conditions.[1][2]

Q2: What is the primary cause of instability for this molecule? The Boc group or the aldehyde?

A: The primary source of instability in solution is the aldehyde group . While the tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acidic conditions, it is generally stable under neutral and basic conditions.[3][4][5] Aldehydes, on the other hand, are susceptible to oxidation, polymerization, and reactions with nucleophilic solvents or impurities under a much broader range of conditions.[1][2]

Q3: Can I prepare and store stock solutions in protic solvents like methanol, ethanol, or water?

A: It is strongly discouraged . Protic solvents, especially alcohols, can react with the aldehyde to form hemiacetals or acetals.[6] Water can form hydrates (gem-diols).[7] While these reactions are often reversible, they effectively reduce the concentration of the active aldehyde in your solution, leading to inconsistent and poor results in subsequent experiments. Furthermore, water can facilitate oxidative degradation.[7]

Q4: What is the expected shelf-life of a prepared solution?

A: The shelf-life is highly dependent on the solvent, concentration, temperature, and atmosphere. A solution in a high-purity, anhydrous, aprotic solvent, stored at low temperature (-20°C or below) under an inert atmosphere (Argon or Nitrogen), should be stable for several weeks. However, for critical applications, it is always best practice to use freshly prepared solutions.

Part 2: Troubleshooting Guide

Encountering unexpected results? This section provides a systematic approach to identifying and resolving common issues.

Problem Observed Potential Root Cause Recommended Solution & Rationale
Low or No Yield in Subsequent Reaction Degradation of Aldehyde: The most likely cause is that the aldehyde functional group has oxidized to a carboxylic acid or has polymerized, rendering it unreactive for its intended purpose (e.g., reductive amination, Wittig reaction).1. Prepare a Fresh Solution: Immediately prepare a new solution using high-purity anhydrous solvent under an inert atmosphere.[8] 2. Verify Solvent Purity: Ensure solvents are freshly distilled or from a recently opened, sealed bottle to minimize water and peroxide contaminants. 3. Purity Check: Before use, analyze the solid material or a freshly prepared solution via ¹H NMR to confirm the presence of the aldehyde proton peak (typically δ 9.5-10 ppm).[9]
Inconsistent Results Between Experiments Variable Solution Stability: Preparing solutions in advance and using them at different time points can lead to varying concentrations of the active aldehyde due to ongoing, time-dependent degradation.1. Standardize Solution Age: Implement a strict protocol to use all solutions within a fixed, short timeframe after preparation (e.g., within 1-2 hours). 2. Prepare in Batches for Immediate Use: For a series of experiments, calculate the total volume needed and prepare one master solution immediately before starting the first experiment.
Formation of an Unexpected Side Product Boc Group Cleavage: If the reaction or storage solution is subjected to acidic conditions (pH < 4), the Boc protecting group can be partially or fully cleaved, exposing the secondary amine.[4][10] This free amine can then participate in unintended side reactions.1. Buffer the System: If your protocol allows, use a non-nucleophilic buffer to maintain a neutral pH. 2. Avoid Acidic Contaminants: Ensure all glassware is free of acidic residue. Use solvents that are certified to be acid-free. 3. pH Check: Check the pH of your solvent and solution (using a pH strip suitable for organic solvents if necessary) to ensure it is neutral.
Solution Appears Cloudy or Hazy Polymerization or Low Solubility: Aldehyde polymerization can lead to insoluble oligomers.[1] Alternatively, the compound may be crashing out of solution, especially at low temperatures if the concentration is too high.1. Filter the Solution: Use a syringe filter (PTFE for organic solvents) to remove any particulate matter before use. 2. Reduce Concentration: Prepare a more dilute stock solution to ensure complete dissolution. 3. Evaluate Solvent Choice: Test alternative anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene) where the compound may have better solubility.

Part 3: Key Degradation Pathways & Prevention

Understanding the chemical mechanisms of degradation is crucial for designing stable experimental conditions.

Primary Degradation Mechanisms
  • Oxidation: Atmospheric oxygen can oxidize the aldehyde to the corresponding carboxylic acid, a common and rapid degradation pathway. This is often accelerated by light and trace metal impurities.

  • Polymerization: Under acidic or basic catalysis, aldehydes can undergo aldol-type condensation reactions with themselves to form oligomers and polymers.

  • Hemiacetal/Acetal Formation: In the presence of alcohol solvents, the aldehyde exists in equilibrium with its hemiacetal or acetal form, sequestering the reactive aldehyde.[6]

  • Hydrate Formation: In aqueous environments, a reversible reaction forms a geminal-diol (hydrate), reducing the active aldehyde concentration.[7]

Below is a diagram illustrating these key instability routes.

G main Active Aldehyde (R-CHO) oxidation Carboxylic Acid (R-COOH) main->oxidation  O₂ (Air)   polymer Polymer / Oligomer main->polymer  Trace Acid/Base   hemiacetal Hemiacetal / Acetal main->hemiacetal  Alcohol Solvents (e.g., MeOH)   hydrate Hydrate (gem-diol) main->hydrate  Water (H₂O)  

Caption: Major degradation pathways for aldehyde-containing compounds in solution.

Part 4: Best Practices & Experimental Protocols

Adherence to rigorous protocols is the best defense against compound instability.

Protocol 1: Recommended Storage and Handling Workflow

This workflow minimizes exposure to destabilizing agents like air and water.

G start Start: Solid Reagent prep_solvent 1. Prepare Anhydrous Aprotic Solvent (e.g., DCM, THF) start->prep_solvent inert_atm 2. Purge Vial with Inert Gas (Ar or N₂) prep_solvent->inert_atm weigh 3. Weigh Solid Under Inert Atmosphere (if possible) inert_atm->weigh dissolve 4. Dissolve Solid in Solvent via Cannula/Syringe weigh->dissolve store 5. Store Solution at ≤ -20°C Under Inert Gas, Protected from Light dissolve->store use 6. Use Solution Promptly (Ideally < 24h) store->use end Experiment Complete use->end

Caption: Recommended workflow for preparing and storing solutions.

Protocol 2: Step-by-Step Guide for Solution Preparation

Objective: To prepare a 100 mM stock solution of this compound in Dichloromethane (DCM).

Materials:

  • This compound (solid)

  • Anhydrous Dichloromethane (DCM), inhibitor-free, from a freshly opened bottle or passed through a solvent purification system.

  • Glass vial with a PTFE-lined septum cap.

  • Inert gas source (Argon or Nitrogen) with needle adapter.

  • Syringes and needles.

Procedure:

  • Vial Preparation: Take a clean, dry glass vial and heat it under vacuum (or in a >100°C oven overnight) to remove adsorbed water. Allow to cool to room temperature in a desiccator.

  • Inerting: Puncture the septum cap with an inlet needle connected to the inert gas line and an outlet needle to vent. Purge the vial with inert gas for 5-10 minutes.

  • Weighing: Weigh the required amount of solid reagent. For highest precision and stability, this can be done in a glovebox and the solid added to the pre-purged vial. If a glovebox is unavailable, weigh it quickly in the open and add it to the vial, then immediately re-purge with inert gas for 5 minutes.

  • Solvent Addition: Using a clean, dry syringe, draw up the calculated volume of anhydrous DCM. Pierce the septum and add the solvent to the vial containing the solid.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Storage: Wrap the vial in aluminum foil to protect it from light.[1] Store in a freezer at -20°C or colder. Ensure the cap is tightly sealed. For best results, use the solution on the same day it is prepared.

Solvent Selection Guide

The choice of solvent is critical for stability. Non-polar, aprotic solvents are generally preferred.[11]

Solvent Class Examples Compatibility Rationale
Recommended Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, TolueneExcellent Aprotic and less likely to react with the aldehyde. Use only high-purity, anhydrous grades.
Use with Caution Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate Aprotic, but can be difficult to render completely anhydrous and may contain impurities that affect stability. More polar solvents can sometimes slow reaction kinetics.[12][13]
Not Recommended Methanol (MeOH), Ethanol (EtOH), Water (H₂O), Protic SolventsPoor React directly with the aldehyde to form hemiacetals, acetals, or hydrates, reducing the effective concentration and stability.[6][7]

References

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Clark, J. Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Gomes, P. A., et al. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]

  • Google Patents. Method of stabilizing an aldehyde.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]

  • Digital Commons @ Cal Poly. BIODEGRADATION OF METHYL TERT-BUTYL ETHER AND TERT-BUTYL ALCOHOL USING BIOAUGMENTATION WITH BIOWISH® AQUA. Retrieved from [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]

  • ResearchGate. (2004, August). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Retrieved from [Link]

  • University of Rochester Department of Chemistry. How to Store Reagents. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. Practices for Proper Chemical Storage. Retrieved from [Link]

  • MDPI. (2018, July). Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Leah4sci. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Wikipedia. Aldehyde. Retrieved from [Link]

  • ResearchGate. (2004, August). Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. Retrieved from [Link]

  • Wikipedia. Formaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • National Institutes of Health. Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture. Retrieved from [Link]

  • Frontiers. (2018, November 27). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]

Sources

Troubleshooting low yields in the synthesis of tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical research and development, tert-butyl methyl(3-oxopropyl)carbamate requires a synthesis that is both high-yielding and reproducible. The most common route to this aldehyde is the oxidation of its corresponding primary alcohol, 3-(tert-butoxycarbonyl(methyl)amino)propan-1-ol. However, this seemingly straightforward transformation is often plagued by challenges, leading to diminished yields and complex purification steps.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental outcomes, offering field-proven insights to overcome common hurdles in this synthesis.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

Low conversion is a common issue that typically points to problems with the chosen oxidation methodology or the quality of the reagents.

Possible Cause A: Inactive or Degraded Oxidizing Agent

The three most common methods for this oxidation are Dess-Martin Periodinane (DMP), Swern oxidation, and the use of tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO). Each has unique failure points.

  • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture and can degrade upon storage, losing its oxidative power. An interesting caveat is that slightly impure or partially hydrolyzed DMP can sometimes be a more effective oxidant than the perfectly pure reagent.[1] However, fully hydrolyzed material is inactive.[1]

  • Swern Oxidation: This method relies on the in-situ formation of an electrophilic sulfur species from dimethyl sulfoxide (DMSO) and an activator like oxalyl chloride.[2] The quality of both DMSO (must be anhydrous) and the activator is critical. The reaction is also highly temperature-sensitive; if the temperature rises above the optimal -78 °C before the alcohol is fully consumed, the reactive intermediate can decompose.[2]

  • TPAP/NMO: This is a catalytic system. The catalyst, TPAP, can be deactivated over time. The co-oxidant, NMO, is hygroscopic and must be stored under anhydrous conditions. The presence of water can also interfere with the catalytic cycle.[3][4]

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored oxidizing agents. For DMP, consider using a new batch. For Swern, ensure DMSO is anhydrous and the oxalyl chloride is clear and colorless.

  • Optimize Stoichiometry: Ensure you are using the correct molar equivalents of the oxidant. For DMP, typically 1.1-1.5 equivalents are used. For catalytic systems like TPAP, ensure the catalyst and co-oxidant (NMO) are present in the correct ratios.

  • Strict Temperature Control: For the Swern oxidation, maintaining the temperature at -78 °C (a dry ice/acetone bath) during the addition of reagents is non-negotiable.

Possible Cause B: Sub-optimal Reaction Conditions

  • Reaction Time & Temperature: While DMP oxidations are often complete within 1-3 hours at room temperature, sluggish reactions may benefit from extended time.[5] However, prolonged reaction times can also lead to byproduct formation. For Swern and TPAP oxidations, deviating from established temperature protocols is a primary cause of failure.

  • Solvent Choice: The reaction must be conducted in an appropriate, anhydrous solvent, typically dichloromethane (DCM) or chloroform. Using wet solvents will quench the oxidant and lead to low conversion.

Solutions:

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting alcohol. This provides real-time data on whether the reaction is progressing.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. For moisture-sensitive reactions like TPAP/NMO, adding 4Å molecular sieves can be beneficial to scavenge trace amounts of water.[6]

Q2: The reaction worked, but my yield was compromised by significant byproduct formation. How can I improve selectivity?

The formation of byproducts is often due to over-oxidation of the desired aldehyde or cleavage of the acid-sensitive Boc protecting group.

Possible Cause A: Over-oxidation to Carboxylic Acid

The desired aldehyde product can be further oxidized to the corresponding carboxylic acid, 3-(tert-butoxycarbonyl(methyl)amino)propanoic acid. This is a particularly common issue with chromium-based oxidants (which should be avoided for this reason) but can also occur with other methods if conditions are not carefully controlled.[7]

  • Mechanism: The presence of water can lead to the formation of an aldehyde hydrate, which is in equilibrium with the aldehyde. This hydrate can be readily oxidized a second time to form the carboxylic acid.[3]

  • Indicator: An acidic pH during aqueous workup can suggest the presence of the carboxylic acid byproduct.

Solutions:

  • Maintain Anhydrous Conditions: As mentioned, using dry solvents and glassware is the first line of defense. The addition of 4Å molecular sieves is highly recommended for the TPAP/NMO system.[4]

  • Choose a Mild, Non-Hygroscopic Reagent: DMP is generally very selective for the aldehyde and less prone to over-oxidation if used correctly.[8]

  • Avoid Excess Oxidant: Use the minimum amount of oxidant required for full conversion of the starting material, as monitored by TLC.

Possible Cause B: Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[9][10] Some oxidation reactions can generate acidic byproducts that cleave the Boc group, leading to the unprotected methyl(3-oxopropyl)amine, which can undergo further unwanted reactions.

  • DMP Oxidation: The reaction produces acetic acid as a byproduct. While usually not strong enough to cause significant cleavage at room temperature, in sensitive substrates or with prolonged reaction times, deprotection can occur.

  • Workup Conditions: Quenching the reaction or performing an aqueous extraction with acidic solutions (e.g., HCl wash) can rapidly remove the Boc group.[11]

Solutions:

  • Buffered Conditions: For DMP oxidations, adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate (NaHCO₃) to the reaction mixture can neutralize the acetic acid byproduct as it forms.[1]

  • Careful Workup: Quench the reaction with a saturated solution of sodium thiosulfate (for DMP) or a saturated solution of ammonium chloride (for Swern). During extraction, avoid strong acids. Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic species before drying and concentration.

Side_Reactions Starting_Alcohol Starting Alcohol (Boc-N(Me)CH₂CH₂CH₂OH) Aldehyde Desired Product (this compound) Starting_Alcohol->Aldehyde [O] (DMP, Swern, TPAP) Carboxylic_Acid Over-oxidation Product (Carboxylic Acid) Aldehyde->Carboxylic_Acid [O], H₂O (Excess Oxidant) Deprotected_Amine Deprotection Product (Methyl(3-oxopropyl)amine) Aldehyde->Deprotected_Amine H⁺ (Acidic Byproducts/Workup)

Caption: Potential side reaction pathways during the oxidation.

Q3: I have a mixture of product and starting material that is difficult to separate by column chromatography. What are my options?

The aldehyde product and the alcohol starting material often have very similar polarities, making them co-elute during silica gel chromatography.

Possible Cause: Similar Polarity

Both the starting material and product are relatively polar molecules containing a carbamate group. The main difference is the hydroxyl versus the aldehyde group, which may not be sufficient to achieve baseline separation with standard solvent systems.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Use a less polar solvent system, such as a gradient of ethyl acetate in hexanes or diethyl ether in hexanes. A shallow gradient is often key.

    • Test on Analytical TLC: Before running a large column, test multiple solvent systems on TLC plates to find the one that gives the best separation (largest ΔRf).

  • Drive the Reaction to Completion: The easiest way to avoid separation problems is to ensure no starting material remains. Carefully monitor the reaction by TLC. If it stalls, a small additional charge of the oxidant might be necessary.

  • Chemical Derivatization (Advanced): In difficult cases, the crude mixture can be treated with a reagent that selectively reacts with either the aldehyde or the alcohol, changing its polarity drastically. For example, forming a bisulfite adduct of the aldehyde is a classic method to separate it from non-carbonyl compounds. This is generally reserved for persistent separation issues.

Frequently Asked Questions (FAQs)

Q: Which oxidation method is best for synthesizing this compound?

There is no single "best" method; the choice depends on lab equipment, scale, and tolerance for certain reagents.

MethodKey ReagentsTemp.ProsCons
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom TempOperationally simple, mild, high selectivity for aldehydes.[5]Reagent is moisture-sensitive; produces solid byproducts that require filtration.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78 °CVery mild, excellent for sensitive substrates, stops cleanly at the aldehyde.[2]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; exothermic gas evolution.[2][12]
TPAP / NMO TPAP (catalyst), NMORoom TempCatalytic use of expensive ruthenium, mild conditions.[6]Requires strictly anhydrous conditions to prevent over-oxidation; NMO is hygroscopic.[3]
Q: How can I effectively monitor the reaction progress by TLC?
  • Stain: Use a potassium permanganate (KMnO₄) stain. Primary alcohols show up as bright yellow spots on a purple background almost instantly. Aldehydes also stain, but often more slowly. This allows you to visualize the disappearance of the starting material clearly.

  • Solvent System: Use the same solvent system you plan to use for column chromatography, typically 20-40% ethyl acetate in hexanes.

  • Rf Values: The aldehyde product should have a higher Rf value (be less polar) than the alcohol starting material.

Q: What are the key ¹H NMR signals to confirm the product identity?

Comparing the NMR spectrum of the product to the starting material is the definitive way to confirm the transformation.

Functional GroupStarting Alcohol (Chemical Shift, δ)Product Aldehyde (Chemical Shift, δ)
-CH₂- CH₂-OH~1.7 ppm (quintet)~2.7 ppm (t)
-CH₂-CH₂ -OH~3.6 ppm (t) (Signal is absent)
(Signal is absent)-~9.75 ppm (s or t)
-N-CH₃ ~2.85 ppm (s)~2.90 ppm (s)
-C(CH₃ )₃~1.45 ppm (s)~1.45 ppm (s)

The most telling signals are the disappearance of the alcohol's -CH₂OH proton signal around 3.6 ppm and the appearance of the characteristic aldehyde proton (-CHO) far downfield around 9.75 ppm.[13]

Q: My final product is an oil. Is this correct?

Yes, this compound is typically described as an oil at room temperature. Do not be concerned if it does not solidify.[14]

Troubleshooting Workflow

For a systematic approach to diagnosing issues, follow this workflow.

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • Springer Nature. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. Purification of tertiary butyl alcohol.
  • Organic Chemistry Portal. Tetrapropylammonium Perruthenate (TPAP). Available from: [Link]

  • Isonexus. TPAP/NMO (tetrapropylammonium perruthenate). Available from: [Link]

  • Chem Tube 3D. Swern oxidation mechanism. Available from: [Link]

  • PubChem. tert-Butyl N-methyl-N-(3-oxopropyl)carbamate. Available from: [Link]

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  • YouTube. Dess-Martin-Periodinane oxidation. Available from: [Link]

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  • MDPI. The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Available from: [Link]

  • ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. Available from: [Link]

  • Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Synlett. Supporting Information for A Highly Efficient and Practical N-tert-Butoxycarbonylation of Amines with Boc2O in Ionic Liquids. Available from: [Link]

  • Isonexus. DMSO –Oxalyl Chloride, Swern Oxidation. Available from: [Link]

  • Google Patents. Purification of methyl tertiary butyl ether.
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  • Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

  • ResearchGate. Mild and Efficient Method for Preparation of tert-Butyl Esters. Available from: [Link]

  • Thieme. Tetra-n-propyl Ammonium Perruthenate (TPAP) – An Efficient and Selective Reagent for Oxidation Reactions. Available from: [Link]

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  • PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. Available from: [Link]

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Acid-free deprotection of Boc group from tert-Butyl methyl(3-oxopropyl)carbamate adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the acid-free deprotection of tert-butoxycarbonyl (Boc) groups, with a special focus on sensitive substrates such as tert-Butyl methyl(3-oxopropyl)carbamate adducts. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of this common yet often challenging synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Introduction: The Imperative for Mild Deprotection

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under a wide range of reaction conditions.[1][2] However, its traditional removal using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be detrimental to sensitive functional groups, such as the aldehyde moiety in our core subject, this compound.[1] Such harsh conditions can lead to undesired side reactions, decomposition, or racemization, compromising the integrity of your target molecule.[3] This guide provides a comprehensive overview of robust, acid-free alternatives, complete with troubleshooting guides and FAQs to empower you to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why should I consider acid-free Boc deprotection methods?

A1: Acid-free methods are crucial when your substrate contains acid-labile functional groups. For instance, aldehydes, epoxides, certain esters, and glycosidic bonds can be sensitive to the acidic conditions typically used for Boc removal.[3] Employing acid-free techniques enhances the chemoselectivity of the deprotection, leading to cleaner reactions, higher yields, and preservation of your molecule's structural integrity.

Q2: What are the most common acid-free Boc deprotection methods?

A2: The most prevalent and effective acid-free methods include thermal deprotection, silyl-based reagents like trimethylsilyl iodide (TMSI), and Lewis acids such as zinc bromide (ZnBr₂). Each method offers a unique set of reaction conditions and tolerance for various functional groups.

Q3: My substrate contains an aldehyde. Which acid-free method is the most suitable?

A3: For aldehyde-containing substrates, careful consideration of the reaction conditions is paramount.

  • Thermal deprotection can be a good option as it is catalyst-free. However, high temperatures may promote side reactions of the aldehyde, such as aldol condensation or decomposition. Careful optimization of temperature and reaction time is critical.

  • TMSI-mediated deprotection is generally performed under neutral conditions and is often compatible with aldehydes. However, TMSI is highly reactive and moisture-sensitive, requiring stringent anhydrous conditions.

  • Zinc bromide (ZnBr₂) is a mild Lewis acid that can effect Boc deprotection under non-protic conditions, often preserving aldehyde functionality. Optimization of solvent and temperature is key to success.

Q4: How can I monitor the progress of my deprotection reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method. Staining with ninhydrin is effective for visualizing the appearance of the free amine, which typically appears as a colored spot. You can also monitor the disappearance of the starting material. For more quantitative analysis, techniques like LC-MS or ¹H NMR spectroscopy can be employed.

In-Depth Guide to Acid-Free Boc Deprotection Methods

This section provides a detailed exploration of the three primary acid-free deprotection strategies, complete with experimental protocols, troubleshooting guides, and mechanistic insights.

Thermal Deprotection

Thermal cleavage of the Boc group proceeds through a unimolecular elimination mechanism, yielding the free amine, carbon dioxide, and isobutene. This method is attractive due to its simplicity and the absence of reagents that require removal during workup.

cluster_workflow Thermal Deprotection Workflow Start Dissolve Boc-protected amine in a high-boiling solvent (e.g., Toluene, Dioxane, DMF) Heat Heat the reaction mixture to the desired temperature (typically 100-150 °C) Start->Heat Inert atmosphere Monitor Monitor reaction progress by TLC (ninhydrin stain) Heat->Monitor Periodic sampling Workup Cool to room temperature and concentrate in vacuo Monitor->Workup Upon completion Purify Purify the crude product (e.g., chromatography) Workup->Purify

Caption: A generalized workflow for thermal Boc deprotection.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the Boc-protected this compound (1 equivalent) in a suitable high-boiling solvent (e.g., toluene, dioxane, or DMF) to a concentration of 0.1-0.5 M.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (start with a conservative temperature, e.g., 100 °C, and gradually increase if necessary).

  • Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes). A co-spot of the starting material is recommended for accurate comparison. The appearance of a new, lower Rf spot that stains with ninhydrin indicates the formation of the free amine.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can then be purified by standard methods such as column chromatography.

Problem Potential Cause(s) Solution(s)
Incomplete or Slow Reaction Reaction temperature is too low.Gradually increase the temperature in 10-20 °C increments. Be mindful of potential substrate decomposition at very high temperatures.
Steric hindrance around the carbamate.Prolong the reaction time. Consider switching to a higher-boiling solvent to allow for a higher reaction temperature.
Product Decomposition The reaction temperature is too high.Reduce the reaction temperature and accept a longer reaction time. If decomposition persists, this method may not be suitable for your substrate.
The substrate is inherently thermally unstable.Explore alternative, lower-temperature acid-free methods like TMSI or ZnBr₂ deprotection.
Formation of Side Products (e.g., from Aldehyde) Aldehyde self-condensation or other side reactions at high temperatures.Lower the reaction temperature. Consider using a less polar, non-coordinating solvent. If side reactions persist, thermal deprotection may not be the optimal choice.
Trimethylsilyl Iodide (TMSI) Mediated Deprotection

TMSI is a powerful reagent for the cleavage of ethers, esters, and carbamates under neutral conditions. The reaction is typically fast and efficient at room temperature. The mechanism involves the initial formation of a silyl carbamate, which is unstable and readily decarboxylates to the free amine.

cluster_mechanism TMSI-Mediated Boc Deprotection Mechanism BocAmine R-NH-Boc Intermediate1 [R-NH-C(=O+TMS)-O-tBu] I- BocAmine->Intermediate1 + TMSI TMSI TMS-I Intermediate2 R-N(TMS)-C(O)O-tBu Intermediate1->Intermediate2 - HI Products R-NH2 + CO2 + tBu-I + (TMS)2O Intermediate2->Products Decarboxylation & Hydrolysis

Caption: Simplified mechanism of TMSI-mediated Boc deprotection.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve the Boc-protected this compound (1 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile to a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is often complete within 30 minutes to a few hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol (a few drops to 1 mL) at 0 °C.

  • Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography.

Problem Potential Cause(s) Solution(s)
Incomplete Reaction Insufficient TMSI.Add an additional portion of TMSI (0.2-0.3 equivalents) and continue to monitor the reaction.
Presence of moisture.Ensure all glassware is rigorously dried and use anhydrous solvents. TMSI is highly sensitive to water.
Formation of a Dark Purple/Brown Color Formation of iodine (I₂).This is normal. The color will be discharged during the sodium thiosulfate wash in the work-up.
Low Product Yield Product loss during aqueous work-up due to the basicity of the free amine.Perform a careful extraction, possibly with a slightly acidic aqueous phase (e.g., dilute citric acid) to protonate the amine and bring it into the aqueous layer, followed by basification and re-extraction. Alternatively, directly load the quenched reaction mixture onto a silica gel column for purification.
Side Reactions with Aldehyde Silylation of the aldehyde.This is a possibility. However, the silyl enol ether formed is typically hydrolyzed during the work-up. If this is a persistent issue, consider using ZnBr₂.
Zinc Bromide (ZnBr₂) Mediated Deprotection

Zinc bromide is a mild Lewis acid that can effectively cleave the Boc group without the need for protic acids. It is particularly useful for substrates containing acid-sensitive functionalities that are also incompatible with the harshness of TMSI.

  • Preparation: To a solution of the Boc-protected this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, diethyl ether, or a mixture) at a concentration of 0.1-0.2 M, add zinc bromide (ZnBr₂) (1.5-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate or a mild chelating agent like EDTA to remove the zinc salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem Potential Cause(s) Solution(s)
Slow or Incomplete Reaction Insufficient ZnBr₂.Increase the equivalents of ZnBr₂.
Inappropriate solvent.Screen different solvents. A less coordinating solvent may enhance the Lewis acidity of ZnBr₂.
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40 °C).
Difficulty Removing Zinc Salts during Work-up Incomplete quenching/washing.Use multiple washes with saturated sodium bicarbonate or an EDTA solution. A gentle swirl with the aqueous phase for an extended period can be beneficial.
Low Yield Chelation of the product with zinc.Ensure a thorough work-up with a suitable chelating agent.

Comparative Summary of Acid-Free Deprotection Methods

Method Reagents Typical Conditions Advantages Disadvantages Compatibility with Aldehydes
Thermal None (solvent only)100-150 °C in high-boiling solventsNo reagent contamination, simple work-upHigh temperatures may not be suitable for sensitive substrates, potential for side reactionsModerate; requires careful temperature optimization to avoid aldehyde-related side reactions.
TMSI-Mediated Trimethylsilyl iodide (TMSI)0 °C to room temperature in anhydrous solvents (DCM, MeCN)Fast and efficient at low temperatures, neutral conditionsReagent is moisture-sensitive and corrosive, requires stringent anhydrous conditionsGood; generally well-tolerated, but silylation of the aldehyde is possible.
ZnBr₂-Mediated Zinc Bromide (ZnBr₂)Room temperature to 40 °C in ethereal or chlorinated solventsMild Lewis acidic conditions, good functional group toleranceCan be slow, removal of zinc salts can be challengingGood; often the method of choice for substrates with sensitive functionalities like aldehydes.[4]

Conclusion: A Strategic Approach to Deprotection

The successful acid-free deprotection of the Boc group from sensitive molecules like this compound adducts is not a one-size-fits-all endeavor. It requires a thoughtful consideration of the substrate's unique functionalities and a strategic selection of the appropriate deprotection methodology. By understanding the underlying mechanisms, anticipating potential challenges, and being equipped with effective troubleshooting strategies, researchers can confidently navigate these transformations. This guide serves as a living document, and we encourage you to consult the primary literature for the most recent advancements in this ever-evolving field of organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24551–24558. [Link]

  • Jia, X., & Li, Z. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/chempros. Retrieved from [Link]

  • Arcadi, A., Cacchi, S., & Goggiamani, A. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(11), 3185. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kocurek, J. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Bifunctional Linkers: A Comparative Analysis of tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a bifunctional linker is a critical decision that profoundly impacts the stability, efficacy, and therapeutic index of the final conjugate. This guide provides an in-depth comparison of tert-Butyl methyl(3-oxopropyl)carbamate, a versatile aldehyde-containing linker, with other prominent bifunctional linkers, offering field-proven insights and supporting experimental context.

Introduction to this compound: A Chemist's Perspective

At its core, this compound is a heterobifunctional linker designed for sequential conjugation strategies. Its structure features two key reactive moieties: a terminal aldehyde and a methylamino group protected by a tert-butyloxycarbonyl (Boc) group.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C9H17NO3[1]
CAS Number 273757-11-2[1]
Appearance Colorless to light yellow liquid[1]

The strategic advantage of this linker lies in the orthogonal reactivity of its functional groups. The aldehyde provides a selective handle for conjugation to amine-containing biomolecules via reductive amination, while the Boc-protected amine remains inert until its deliberate deprotection under acidic conditions, unmasking it for a subsequent conjugation step.[] This sequential approach is paramount in the synthesis of complex architectures like antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).

The Aldehyde Functional Group: A Gateway to Stable Bioconjugation

The aldehyde group of this compound serves as a powerful tool for forging stable covalent bonds with primary amines, such as the lysine residues abundant on the surface of antibodies. This is achieved through a two-step process known as reductive amination.

First, the aldehyde reacts with a primary amine to form a Schiff base, an imine intermediate. This reaction is reversible and the resulting Schiff base can be hydrolytically unstable.[3] To create a stable, irreversible linkage, a reducing agent, such as sodium cyanoborohydride (NaBH3CN), is introduced to reduce the imine to a secondary amine.[3]

Reductive_Amination Linker_Aldehyde Linker-CHO Schiff_Base Linker-CH=N-Biomolecule (Schiff Base - Unstable) Linker_Aldehyde->Schiff_Base + Biomolecule-NH2 - H2O Biomolecule_Amine Biomolecule-NH2 Biomolecule_Amine->Schiff_Base Stable_Conjugate Linker-CH2-NH-Biomolecule (Stable Secondary Amine) Schiff_Base->Stable_Conjugate + Reducing Agent Reducing_Agent [H] Reducing_Agent->Stable_Conjugate

Caption: Reductive amination workflow.

The stability of the resulting secondary amine bond is a significant advantage over linkages that may be prone to cleavage in the physiological environment.

The Boc-Protected Amine: A Tool for Controlled, Sequential Conjugation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[] Its utility stems from its stability in a broad range of chemical conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions, typically with trifluoroacetic acid (TTA).[]

This acid-labile nature allows for a controlled, stepwise approach to bioconjugation. For instance, the aldehyde end of this compound can be conjugated to a biomolecule first. Following purification, the Boc group can be removed to expose the primary amine for reaction with a second molecule, such as a cytotoxic payload in an ADC.

Boc_Deprotection Boc_Protected Linker-N(Me)-Boc Protonation Linker-N(Me)-C(=O+H)O-tBu Boc_Protected->Protonation + H+ Carbamic_Acid Linker-N(Me)-COOH (Carbamic Acid) Protonation->Carbamic_Acid - tBu+ Deprotected_Amine Linker-NHMe Carbamic_Acid->Deprotected_Amine - CO2 Acid H+ Acid->Protonation CO2 CO2 tBu tBu+

Caption: Mechanism of Boc deprotection.

This orthogonality is a key differentiator when comparing this compound to other linkers.

Comparative Analysis with Other Bifunctional Linkers

The selection of a bifunctional linker is highly dependent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Here, we compare this compound with other commonly used linker classes.

Aldehyde-Containing Linkers vs. Maleimide-Based Linkers (e.g., SMCC)

Maleimide-based linkers, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are widely used for conjugating to cysteine residues on antibodies.[4] The maleimide group reacts with the thiol of a cysteine to form a stable thioether bond.

Comparison Table:

FeatureThis compound (Aldehyde)SMCC (Maleimide)
Target Residue Primary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Chemistry Reductive AminationMichael Addition
Stability of Linkage High (Secondary Amine)Generally high (Thioether), but can be susceptible to retro-Michael reaction leading to deconjugation.[4]
Orthogonality Excellent, due to Boc protection.Can be used orthogonally with amine-reactive groups.
Considerations Requires a reduction step. Schiff base intermediate can be unstable.Potential for off-target reactions with other nucleophiles. "Retro-Michael" reaction can lead to payload loss.[4]

Causality Behind Experimental Choices: The choice between an aldehyde and a maleimide linker often depends on the available reactive sites on the biomolecule and the desired stability of the conjugate. While maleimide-thiol chemistry is efficient, the potential for deconjugation via a retro-Michael reaction has led to the development of more stable maleimide derivatives.[4] Reductive amination with aldehydes offers a highly stable linkage, but the two-step process requires careful optimization.

Carbamate Linkers vs. Ester Linkers

The carbamate linkage in this compound is part of the protecting group strategy. However, carbamate linkages are also used to connect payloads in drug conjugates. When comparing the stability of the linker-payload bond, carbamates generally exhibit greater stability than ester linkages.

Comparison Table:

FeatureCarbamate LinkageEster Linkage
Stability Generally high, resistant to hydrolysis by general esterases.[5]Susceptible to hydrolysis by esterases, which can lead to premature drug release.[5]
Release Mechanism Can be designed to be stable or cleavable by specific enzymes (e.g., cathepsins).Often designed for cleavage by intracellular esterases.
In Vivo Performance Slower, more controlled drug release.[5]Faster drug release, which can be advantageous or lead to off-target toxicity.[5]

Causality Behind Experimental Choices: The slower, more controlled release of drugs from carbamate-linked conjugates can lead to a better therapeutic window compared to ester-linked conjugates, which may release their payload prematurely in circulation.[5] This highlights the critical role of linker chemistry in determining the pharmacokinetic profile of a drug conjugate.

Experimental Protocols

General Protocol for Reductive Amination using this compound

This protocol outlines a general procedure for conjugating an amine-containing biomolecule (e.g., an antibody) with this compound.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH3CN) solution

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Prepare a fresh solution of NaBH3CN in a compatible buffer.

  • Reaction: Add a molar excess of this compound to the antibody solution. Gently mix and allow the Schiff base formation to proceed for a designated time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Reduction: Add a molar excess of NaBH3CN to the reaction mixture. Continue the incubation for several hours to overnight to ensure complete reduction of the Schiff base.

  • Quenching: Add a quenching solution to stop the reaction.

  • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted linker and reducing agent.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

General Protocol for Boc-Deprotection

This protocol describes the removal of the Boc protecting group from the conjugated linker.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane, to prevent side reactions)

  • Purification system

Procedure:

  • Reaction Setup: Dissolve the Boc-protected conjugate in a suitable solvent.

  • Deprotection: Add a solution of TFA (typically in a mixture with a scavenger and solvent) to the conjugate. The reaction is usually rapid and can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Work-up and Purification: Once the reaction is complete, the TFA is removed, and the deprotected conjugate is purified to remove byproducts.

Conclusion: Strategic Selection of Bifunctional Linkers

The choice of a bifunctional linker is a multifaceted decision that requires a deep understanding of the underlying chemistry and its biological implications. This compound offers a compelling combination of a stable conjugation chemistry via reductive amination and the strategic advantage of orthogonal reactivity through its Boc-protected amine.

While maleimide-based linkers provide a valuable tool for cysteine-specific conjugation, the stability of the resulting thioether bond must be carefully considered. Similarly, the choice between carbamate and ester linkages for payload attachment has profound consequences for the in vivo stability and release profile of the drug.

Ultimately, the optimal linker is not a one-size-fits-all solution but rather a carefully selected component that is tailored to the specific antibody, payload, and therapeutic application. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in the rational design of next-generation bioconjugates.

References

  • Current ADC Linker Chemistry - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

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A Senior Application Scientist's Guide to Amine Synthesis: Evaluating Alternatives to tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic introduction of amine functionalities is a cornerstone of molecular design. The choice of reagents for this critical transformation can significantly impact yield, purity, and the overall efficiency of a synthetic campaign. This guide provides an in-depth technical comparison of alternative reagents and methodologies to tert-Butyl methyl(3-oxopropyl)carbamate for the synthesis of amines, specifically focusing on the introduction of a 3-aminopropyl moiety.

The Role of this compound in Amine Synthesis

This compound, a Boc-protected amino aldehyde, is a valuable reagent for introducing a protected 3-(methylamino)propyl group onto a primary or secondary amine via reductive amination. The Boc (tert-butyloxycarbonyl) protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The aldehyde functionality allows for the direct formation of an imine or enamine intermediate with the target amine, which is then reduced in situ to form the desired secondary or tertiary amine.

The primary application of this reagent is in the synthesis of complex polyamines and other nitrogen-containing compounds where precise control over the substitution pattern is crucial. The N-methyl group provides a specific structural motif often found in biologically active molecules.

Reductive Amination: The Core Methodology

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two steps: the initial formation of an imine or iminium ion from the reaction of a carbonyl compound (in this case, an aldehyde) with an amine, followed by the reduction of this intermediate to the corresponding amine.[2]

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the specific substrates and desired selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

// Nodes aldehyde [label="this compound\n(Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Primary or Secondary Amine\n(R-NH₂ or R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Imine/Iminium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; reducing_agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product\n(N-substituted amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> imine [label=" Condensation "]; amine -> imine; imine -> product [label=" Reduction "]; reducing_agent -> imine; } dot Figure 1: General workflow for reductive amination.

Comparative Analysis of Alternative Reagents and Methodologies

While this compound offers a direct route for the introduction of a protected 3-(methylamino)propyl group, several alternative strategies can be employed to achieve the same or similar synthetic outcomes. The choice among these alternatives will depend on factors such as the availability of starting materials, desired protecting group strategy, and overall synthetic efficiency.

Alternative Aldehydes for Reductive Amination

A direct alternative to this compound is the use of other protected amino aldehydes in reductive amination.

  • N-Boc-3-aminopropanal: This commercially available aldehyde allows for the introduction of a Boc-protected 3-aminopropyl group. While specific yield data for its use in reductive amination is not extensively reported in direct comparative studies, the general efficiency of reductive amination with similar aldehydes is high.

  • Phthalimide-protected propanal: The phthalimide group is another common amine protecting group that is stable to a wide range of reagents and can be removed by hydrazinolysis. Aldehydes bearing this protecting group can be used in reductive amination.

Table 1: Comparison of Aldehyde-based Reagents for 3-Aminopropylation

ReagentProtecting GroupKey FeaturesConsiderations
This compoundBocIntroduces N-methylated 3-aminopropyl group.Specific to N-methylated products.
N-Boc-3-aminopropanalBocIntroduces a primary 3-aminopropyl group.Versatile for further N-alkylation if desired.
Phthalimide-protected propanalPhthalimideRobust protecting group, orthogonal to Boc.Deprotection requires hydrazine, which may not be compatible with all functional groups.
Michael Addition to Acrolein Derivatives

An alternative two-step approach involves the Michael addition of an amine to an α,β-unsaturated carbonyl compound like acrolein, followed by reduction of the resulting aldehyde.

  • Acrolein: This highly reactive Michael acceptor can react with a primary or secondary amine to form a 3-aminopropanal intermediate in situ. This intermediate can then undergo reductive amination with another amine or be reduced to the corresponding alcohol. However, the high reactivity of acrolein can lead to polymerization and side reactions, often resulting in lower yields and purification challenges.

A more controlled variation of this approach involves the addition of a protected amine to acrolein, followed by reduction.

// Nodes acrolein [label="Acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; amine1 [label="Primary/Secondary Amine\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; michael_adduct [label="3-Aminopropanal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; amine2 [label="Another Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; reducing_agent [label="Reducing Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="N,N'-disubstituted\n1,3-diaminopropane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acrolein -> michael_adduct [label=" Michael Addition "]; amine1 -> michael_adduct; michael_adduct -> imine [label=" Condensation "]; amine2 -> imine; imine -> product [label=" Reduction "]; reducing_agent -> imine; } dot Figure 2: Synthesis of 1,3-diaminopropanes via Michael addition to acrolein.

Alkylation with 3-Halopropylamines

Direct alkylation of a primary or secondary amine with a suitable 3-halopropylamine derivative is another common strategy.

  • N-Boc-3-bromopropylamine: This reagent allows for the direct introduction of a Boc-protected 3-aminopropyl group via nucleophilic substitution. This method avoids the use of aldehydes and reducing agents. However, overalkylation can be a significant side reaction, leading to the formation of quaternary ammonium salts and complex product mixtures. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Table 2: Comparison of Synthetic Strategies for 3-Aminopropylation

StrategyKey ReagentsAdvantagesDisadvantages
Reductive AminationProtected amino aldehyde, Amine, Reducing AgentHigh selectivity, mild conditions, broad substrate scope.Requires synthesis of the aldehyde precursor.
Michael AdditionAcrolein/derivative, Amine(s), Reducing AgentReadily available starting materials.Potential for polymerization and side reactions with acrolein.
Direct Alkylation3-Halopropylamine derivative, AmineOne-step process.Prone to overalkylation, leading to complex mixtures.

Experimental Protocols

General Protocol for Reductive Amination using a Protected Amino Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation: To a solution of the primary or secondary amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the protected amino aldehyde (1.0-1.2 equiv). The reaction mixture is stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by techniques such as TLC or NMR.

  • Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equiv) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-24 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted amine.

A reported synthesis of N-[N-(tert-Butyloxycarbonyl)-3-aminopropyl]benzylamine via a similar protocol afforded the product in 81% yield, demonstrating the potential efficiency of this method.[3]

General Protocol for Michael Addition/Reductive Amination

This protocol is a general representation of a one-pot, two-step sequence.

  • Michael Addition: To a solution of the first amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) at 0 °C is added acrolein (1.0-1.1 equiv) dropwise. The reaction is stirred at 0 °C for 1-2 hours.

  • Reductive Amination: The second amine (1.0 equiv) is then added to the reaction mixture, followed by the portion-wise addition of a reducing agent (e.g., sodium borohydride, 1.2-1.5 equiv) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The work-up and purification procedures are similar to those described for the reductive amination protocol.

A patent describes the synthesis of N,N-dimethyl-1,3-propanediamine from acrolein and dimethylamine, followed by hydrogenation, with a reported yield of 91%.[4]

Conclusion and Recommendations

The selection of an appropriate reagent and methodology for the introduction of a 3-aminopropyl group is a critical decision in synthetic planning.

  • This compound and its analogue N-Boc-3-aminopropanal are excellent choices for controlled, high-yield reductive amination when a protected primary or N-methylated 3-aminopropyl moiety is desired. The Boc protecting group offers a reliable and straightforward deprotection strategy.

  • The Michael addition to acrolein represents a more atom-economical approach but can be challenging to control due to the high reactivity of acrolein. This method is often more suitable for large-scale industrial processes where reaction conditions can be rigorously controlled.

  • Direct alkylation with 3-halopropylamine derivatives is a simple, one-step alternative, but the inherent risk of overalkylation often necessitates extensive purification and may lead to lower overall yields of the desired mono-alkylated product.

For laboratory-scale synthesis, particularly in the context of drug discovery and development where purity and predictability are paramount, the use of protected amino aldehydes like This compound in reductive amination remains a highly recommended and reliable strategy. The slightly higher initial cost of the reagent is often offset by the increased efficiency, higher purity of the final product, and reduced purification efforts.

References

  • (No author found). Reductive Amination Reaction for the Functionalization of Cellulose Nanocrystals. MDPI. Retrieved from [Link]

  • (No author found). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • (No author found). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • (No author found). New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities. PubMed. Retrieved from [Link]

  • (No author found). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • (No author found). tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543. PubChem. Retrieved from [Link]

  • (No author found). General synthetic route for 1,3-diaminopropan-2-ols. Conditions: a 1.... ResearchGate. Retrieved from [Link]

  • (No author found). (PDF) Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. ResearchGate. Retrieved from [Link]

  • (No author found). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Semantic Scholar. Retrieved from [Link]

  • (No author found). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. Google Patents.
  • (No author found). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines | Request PDF. ResearchGate. Retrieved from [Link]

  • (No author found). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. Google Patents.
  • (No author found). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Retrieved from [Link]

  • (No author found). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. Retrieved from [Link]

  • (No author found). Carbonyl alkylative amination for tertiary amine synthesis. INOUE RESEARCH GROUP. Retrieved from [Link]

  • (No author found). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers. Retrieved from [Link]

  • (No author found). WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. Google Patents.
  • (No author found). A general carbonyl alkylative amination for tertiary amine synthesis. PubMed. Retrieved from [Link]

  • (No author found). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. Retrieved from [Link]

  • (No author found). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. Google Patents.
  • (No author found). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Retrieved from [Link]

  • (No author found). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal. Retrieved from [Link]

  • (No author found). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (No author found). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Retrieved from [Link]

  • (No author found). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • (No author found). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. Retrieved from [Link]

  • (No author found). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • (No author found). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
  • (No author found). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | Request PDF. ResearchGate. Retrieved from [Link]

  • (No author found). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • (No author found). Synthesis of N-[N-(tert-Butyloxycarbonyl)-3-aminopropyl]benzylamine (47).. PrepChem.com. Retrieved from [Link]

  • (No author found). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • (No author found). Scholars Research Library. Der Pharma Chemica. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Validation: tert-Butyl methyl(3-oxopropyl)carbamate by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. For a versatile building block like tert-Butyl methyl(3-oxopropyl)carbamate, ensuring its purity is paramount to the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).[1]

This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. As a Senior Application Scientist, my focus extends beyond procedural steps to elucidate the causality behind experimental choices, empowering you to make informed decisions for your analytical workflows.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method.[1] The fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2] This allows for the determination of the absolute purity of a compound by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[1][2] This inherent quantitative nature provides a direct and elegant path to SI-traceable purity assignments.[3]

Comparative Analysis: qNMR vs. Chromatographic Techniques

While HPLC and GC-MS are powerful and well-established techniques for purity analysis, qNMR offers distinct advantages in terms of accuracy, speed, and the nature of the information it provides. The following table summarizes a comparative overview of these techniques for the purity assessment of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1]Separation based on polarity and partitioning between a stationary and mobile phase.[1]Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1]
Key Advantages - Primary ratio method, high accuracy.- Non-destructive.- No analyte-specific reference standard needed.- Provides structural information for impurity identification.[1][4]- High resolution and quantitative accuracy.- Suitable for non-volatile and thermally labile compounds.[1]- High sensitivity and selectivity.- Excellent for identifying unknown volatile impurities.[1]
Limitations - Lower sensitivity for trace impurities compared to HPLC and GC-MS.- Potential for signal overlap in complex mixtures.[4]- Requires a reference standard for the analyte for accurate quantification.- Can be time-consuming due to column chromatography.- Requires the analyte to be volatile or amenable to derivatization.- Potential for thermal degradation of labile compounds.
Typical LOD/LOQ LOD: ~0.004 mg/mL, LOQ: ~0.014 mg/mL (compound dependent).[5]LOD: ~0.025 µg/mL, LOQ: ~0.083 µg/mL (compound and detector dependent).[6]LOD: ~0.03 mmol/mol creatinine (compound dependent).[7]
Specificity High, based on unique chemical shifts of protons in the molecule.High, based on retention time and detector response.Very high, based on retention time and mass fragmentation pattern.

Experimental Design for Method Validation

To provide a robust comparison, a validation study should be designed to assess the performance of each method for the analysis of this compound. This involves evaluating key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[2][8]

Diagram of the Validation Workflow

ValidationWorkflow cluster_qNMR qNMR Validation cluster_HPLC HPLC Validation cluster_GCMS GC-MS Validation qNMR_protocol Develop qNMR Protocol qNMR_linearity Linearity & Range qNMR_protocol->qNMR_linearity qNMR_accuracy Accuracy qNMR_linearity->qNMR_accuracy qNMR_precision Precision (Repeatability & Intermediate) qNMR_accuracy->qNMR_precision qNMR_specificity Specificity qNMR_precision->qNMR_specificity qNMR_lod_loq LOD & LOQ qNMR_specificity->qNMR_lod_loq Comparison Comparative Data Analysis qNMR_lod_loq->Comparison HPLC_protocol Develop HPLC Protocol HPLC_linearity Linearity & Range HPLC_protocol->HPLC_linearity HPLC_accuracy Accuracy HPLC_linearity->HPLC_accuracy HPLC_precision Precision (Repeatability & Intermediate) HPLC_accuracy->HPLC_precision HPLC_specificity Specificity HPLC_precision->HPLC_specificity HPLC_lod_loq LOD & LOQ HPLC_specificity->HPLC_lod_loq HPLC_lod_loq->Comparison GCMS_protocol Develop GC-MS Protocol GCMS_linearity Linearity & Range GCMS_protocol->GCMS_linearity GCMS_accuracy Accuracy GCMS_linearity->GCMS_accuracy GCMS_precision Precision (Repeatability & Intermediate) GCMS_accuracy->GCMS_precision GCMS_specificity Specificity GCMS_precision->GCMS_specificity GCMS_lod_loq LOD & LOQ GCMS_specificity->GCMS_lod_loq GCMS_lod_loq->Comparison Analyte tert-Butyl methyl (3-oxopropyl)carbamate Analyte->qNMR_protocol Analyte->HPLC_protocol Analyte->GCMS_protocol

Caption: Workflow for the comparative validation of analytical methods.

Experimental Protocol: Purity Determination by qNMR

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

Causality Behind Experimental Choices:
  • Internal Standard Selection: Maleic acid is chosen as it has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the signals of the analyte. It is also stable, non-volatile, and available as a certified reference material.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good choice as it dissolves both the analyte and the internal standard.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.[1]

  • Signal-to-Noise Ratio (S/N): A high S/N (≥150) is required for accurate and precise integration.[9]

Step-by-Step Methodology:
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 50 mg of certified maleic acid into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with CDCl₃.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.[10]

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution and homogenization.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: A standard 90° pulse sequence.[1]

    • Temperature: 25 °C.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans (ns): 16 (adjust to achieve S/N ≥ 150).[9]

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the well-resolved singlet of the internal standard (maleic acid, ~6.3 ppm) and a well-resolved signal from the analyte (e.g., the tert-butyl singlet at ~1.5 ppm).

    • Calculate the purity using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

Proposed Protocol: Purity Determination by HPLC

This protocol is a starting point for developing a validated HPLC method for purity assessment.

Causality Behind Experimental Choices:
  • Column: A C18 column is a versatile reversed-phase column suitable for separating moderately polar compounds like carbamates.[1]

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) is a common choice for the analysis of carbamates, as TFA helps to improve peak shape.[4]

  • Detection: UV detection at 210 nm is chosen as the carbamate functional group has some absorbance in the low UV region.[4]

Step-by-Step Methodology:
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of this compound in the initial mobile phase composition.

Proposed Protocol: Impurity Profiling by GC-MS

This protocol is designed to identify and quantify volatile impurities.

Causality Behind Experimental Choices:
  • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is a general-purpose column suitable for a wide range of volatile and semi-volatile compounds.[1]

  • Injection Mode: Splitless injection is used to enhance sensitivity for trace impurities.

  • Ionization: Electron Ionization (EI) is a standard technique that creates reproducible fragmentation patterns for library matching.

Step-by-Step Methodology:
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: Low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 50 °C (hold 2 min) to 250 °C at 10 °C/min (hold 5 min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Trustworthiness Through Self-Validation

The protocols provided are designed to be self-validating. By performing the full suite of validation experiments (linearity, accuracy, precision, specificity, LOD, and LOQ) for each method, you will generate the necessary data to demonstrate the suitability of the chosen method for its intended purpose.[2] This rigorous approach ensures that your purity assessments are not only accurate but also defensible.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity validation of this compound, an integrated analytical approach is recommended. qNMR serves as an excellent primary method for accurate and rapid absolute purity determination.[1] HPLC is ideal for the quantification of non-volatile impurities, while GC-MS provides unparalleled sensitivity and specificity for volatile and semi-volatile impurities.[1] By understanding the strengths and limitations of each technique and applying a rigorous validation strategy, researchers can ensure the highest quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Retrieved from [Link]

  • Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Retrieved from [Link]

  • Request PDF. (n.d.). Practical guide for accurate quantitative solution state NMR analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Download Table]. Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Gas chromatography-mass spectrometry with tert.-butyldimethylsilyl derivation: use of the simplified sample preparations and the automated data system to screen for organic acidemias. Retrieved from [Link]

  • Magritek. (2020, November 23). Trace analysis and limit of detection (LOD) determination of solvents in water. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

  • NIH. (n.d.). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

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A Guide to Orthogonal Protection Strategies with tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This principle, known as orthogonal protection, is the cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules with high precision. This guide delves into the strategic application of tert-Butyl methyl(3-oxopropyl)carbamate, a bifunctional molecule offering a unique platform for orthogonal synthetic strategies.

At its core, this compound possesses two key reactive sites: a terminal aldehyde and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The disparate reactivity of these two functionalities allows for a two-pronged approach to molecular elaboration, providing chemists with a versatile tool for creating diverse molecular architectures.

The Concept of Orthogonality in Protective Group Chemistry

A protecting group is a temporary modification of a functional group that renders it inert to a specific set of reaction conditions. An orthogonal set of protecting groups allows for the selective removal of one protecting group in the presence of others within the same molecule by employing distinct deprotection conditions.[1][2] This strategy is crucial in the synthesis of complex molecules like peptides and natural products, where multiple reactive sites must be addressed sequentially.[3][4]

Common amine protecting groups and their standard deprotection conditions include:

  • Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl).[5][6][7]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved by treatment with a secondary amine base, such as piperidine.

The aldehyde functionality in this compound adds another layer of orthogonal reactivity, as it can undergo a variety of transformations under conditions that leave the Boc group intact.

Unveiling the Synthetic Potential: Two Orthogonal Strategies

The strategic advantage of this compound lies in the ability to choose which functional group to react first, leading to two distinct synthetic pathways.

Orthogonal_Strategies cluster_A Strategy A: Aldehyde Functionalization First cluster_B Strategy B: Amine Deprotection First start This compound A1 Chemoselective Aldehyde Reaction (e.g., Wittig, Reductive Amination) start->A1 B1 Boc Deprotection (Acidic Conditions) start->B1 A2 Intermediate A A1->A2 A3 Boc Deprotection (Acidic Conditions) A2->A3 A4 Product A A3->A4 B2 Intermediate B (Amino-aldehyde) B1->B2 B3 Aldehyde or Amine Functionalization B2->B3 B4 Product B B3->B4

Figure 1: Orthogonal synthetic pathways using this compound.

Strategy A: Prioritizing Aldehyde Chemistry

This strategy leverages the reactivity of the aldehyde while the Boc-protected amine remains shielded. The aldehyde can participate in a wide range of C-C and C-N bond-forming reactions.

Key Aldehyde Transformations:

  • Wittig Olefination: Converts the aldehyde to an alkene. This reaction is typically performed using a phosphorus ylide and is compatible with the Boc protecting group.[8][9]

  • Reductive Amination: Forms a new secondary or tertiary amine by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[10][11][12] This method is highly efficient for generating diverse amine derivatives.

  • Grignard and Organolithium Additions: Creates a new stereocenter by adding an organometallic reagent to the aldehyde, forming a secondary alcohol.

Experimental Protocol: Wittig Olefination of this compound

This protocol describes a general procedure for the olefination of the title compound.

  • Phosphonium Salt Suspension: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Ylide Generation: Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 equivalents) dropwise. Allow the reaction to stir at this temperature for 30 minutes, during which the characteristic color of the ylide should appear.

  • Aldehyde Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Once the aldehyde has been transformed, the Boc group can be readily removed under acidic conditions to reveal the secondary amine for subsequent functionalization.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in dioxane, to the solution at 0 °C.[5]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a base and purified.

Strategy B: Unmasking the Amine First

In this alternative approach, the Boc group is removed first, exposing the secondary amine while leaving the aldehyde intact. This strategy is particularly useful when the desired modifications are centered on the amine functionality.

The resulting amino-aldehyde is a valuable intermediate, but its handling requires care due to the potential for self-condensation or polymerization. It is often generated and used in situ.

Key Amine Transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: The newly exposed amine can itself act as the nucleophile in a reductive amination reaction with another aldehyde or ketone.

The choice between Strategy A and Strategy B is dictated by the overall synthetic plan and the compatibility of the desired chemical transformations with the functional groups present in the molecule.

Comparative Performance and Experimental Data

The successful implementation of an orthogonal strategy hinges on the stability of one protecting group under the conditions required to transform the other. The following table summarizes the general stability of the Boc group and the aldehyde functionality to various reaction conditions.

Reaction ConditionBoc Group StabilityAldehyde StabilityComments
Acidic (e.g., TFA, HCl) Labile[5]Generally StableAldehydes are generally stable to anhydrous acidic conditions used for Boc deprotection.
Basic (e.g., Piperidine, NaOH) Stable[6]Potentially LabileAldehydes can undergo aldol reactions or other base-catalyzed transformations.
Hydrogenolysis (H₂, Pd/C) StableCan be reducedAldehydes can be reduced to alcohols under certain hydrogenation conditions.
Nucleophiles (e.g., Grignard) StableReactiveAldehydes are highly susceptible to nucleophilic attack.
Oxidizing Agents StableEasily OxidizedAldehydes are readily oxidized to carboxylic acids.
Reducing Agents (e.g., NaBH₄) StableEasily ReducedAldehydes are readily reduced to primary alcohols.

This differential stability is the key to the orthogonal application of this compound. For instance, a Wittig reaction can be performed on the aldehyde in the presence of the Boc group, and subsequently, the Boc group can be removed with acid without affecting the newly formed double bond.

Conclusion

This compound represents a powerful and versatile building block for the implementation of orthogonal protection strategies in organic synthesis. The presence of both a stable, acid-labile Boc-protected amine and a reactive aldehyde within the same molecule provides chemists with a choice of two distinct and highly valuable synthetic pathways. By carefully selecting the reaction sequence and conditions, researchers can selectively functionalize either the aldehyde or the amine, enabling the efficient and controlled synthesis of a wide range of complex and novel molecules for applications in drug discovery and materials science.

References

  • PubChem. tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).
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  • Albericio, F., & Kruger, H. G. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
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  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)
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  • Royal Society of Chemistry. (n.d.). Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source. New Journal of Chemistry.
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  • ResearchGate. (n.d.). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines.
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  • Supporting Inform
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
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  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
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  • ResearchGate. (n.d.). Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection in the Synthesis of Various Natural/Unnatural N-unprotected Aminoacid Cyanomethyl Esters.
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A Cost-Benefit Analysis of tert-Butyl methyl(3-oxopropyl)carbamate in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective introduction of functionalized amine moieties is a cornerstone of molecular design. This guide provides a comprehensive cost-benefit analysis of utilizing tert-butyl methyl(3-oxopropyl)carbamate, a Boc-protected amino aldehyde, for the synthesis of N-methylated propylamines via reductive amination. We will delve into its performance compared to alternative synthetic strategies, providing experimental data, detailed protocols, and a cost analysis to inform your selection of reagents and methodologies.

Introduction to this compound as a Synthetic Building Block

This compound is a valuable reagent for introducing the N-Boc-N-methyl-3-aminopropyl group into a target molecule. Its aldehyde functionality allows for direct reaction with primary and secondary amines through reductive amination, a widely used and robust C-N bond-forming reaction in drug discovery and development.[1] The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions, allowing for orthogonal protection strategies.[2][3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 3-(methylamino)-1-propanol.

Step 1: Boc Protection of 3-(methylamino)-1-propanol

The first step involves the protection of the secondary amine of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is generally high-yielding and proceeds under mild conditions.

Step 2: Oxidation of the Primary Alcohol to the Aldehyde

The resulting N-Boc protected amino alcohol is then oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. Common choices include Dess-Martin periodinane (DMP) or a Swern oxidation.[4] Alternatives to chromium-based reagents are often preferred due to their toxicity.[4]

Experimental Protocol: Synthesis of this compound

Part A: tert-Butyl (3-hydroxypropyl)(methyl)carbamate

  • To a solution of 3-(methylamino)-1-propanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification. Expected yields are typically high, in the range of 90-98%.

Part B: this compound

  • To a solution of tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 eq.) in dry DCM at 0 °C, add Dess-Martin periodinane (1.2 eq.) portionwise.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound. Yields for this oxidation step are generally in the range of 80-90%.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Oxidation A 3-(methylamino)-1-propanol C tert-Butyl (3-hydroxypropyl)(methyl)carbamate A->C DCM, 0°C to rt B Di-tert-butyl dicarbonate B->C E This compound C->E DCM, 0°C to rt D Dess-Martin Periodinane D->E

Caption: Synthesis of this compound.

Performance in Reductive Amination

This compound is a versatile reagent for the reductive amination of a wide range of primary and secondary amines. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often the preferred reagent due to its lower toxicity and high selectivity for imines over aldehydes.[5]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the amine (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portionwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Performance:

While specific yields are highly substrate-dependent, reductive aminations using Boc-protected amino aldehydes generally provide good to excellent yields, often in the range of 70-95%.[6] The reaction is known for its broad functional group tolerance.

Diagram of the Reductive Amination Workflow

ReductiveAmination cluster_reaction Reductive Amination Amine Primary or Secondary Amine Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde This compound Aldehyde->Iminium Acetic Acid Product N-Substituted N-Boc-N-methyl-1,3-propanediamine Iminium->Product STAB Sodium Triacetoxyborohydride STAB->Product

Caption: General workflow for reductive amination.

Cost-Benefit Analysis: A Comparison with Alternatives

The primary benefit of using this compound lies in its directness for introducing a protected N-methyl-3-aminopropyl moiety. However, a thorough cost-benefit analysis requires consideration of alternative synthetic routes.

Alternative Strategy: Stepwise Alkylation and Protection

An alternative approach involves the alkylation of a primary amine with a suitable 3-carbon electrophile, followed by N-methylation and Boc protection, or a variation of this sequence.

Cost Comparison of Starting Materials and Reagents

ReagentTypical Price (per 100g)Supplier Example
3-(Methylamino)-1-propanol~$50-100Major chemical suppliers
Di-tert-butyl dicarbonate~$35-70Oakwood Chemical[7], IndiaMART[8]
Dess-Martin Periodinane~$150-250Apollo Scientific[9]
Sodium Triacetoxyborohydride~$80-150Major chemical suppliers
This compound High (specialty chemical) Price on request from specialty suppliers

Analysis:

  • Cost of Goods: The starting materials for the synthesis of this compound are relatively inexpensive. However, the cost of the oxidizing agent, such as Dess-Martin periodinane, can be significant, especially at a larger scale. The final purified aldehyde is a specialty chemical and, as such, carries a high price tag if purchased directly.

  • Process Efficiency: The two-step synthesis of the aldehyde adds to the overall process time and resource utilization. However, the subsequent reductive amination is a one-pot reaction that is generally high-yielding.

  • Alternative Route Comparison: A stepwise alkylation approach might involve cheaper starting materials but could require more synthetic steps, potentially leading to lower overall yields and increased purification efforts. For example, direct alkylation of amines can often lead to over-alkylation, necessitating careful control of reaction conditions and chromatographic separation.[5]

  • Flexibility and Convergence: The use of this compound offers a convergent approach, allowing for the late-stage introduction of the N-methyl-3-aminopropyl fragment. This can be advantageous in complex syntheses where building blocks are prepared separately and then combined.

Safety and Handling Considerations

  • Dess-Martin Periodinane: While an effective oxidizing agent, DMP is known to be shock-sensitive and potentially explosive under certain conditions. Careful handling and adherence to safety protocols are essential.[4]

Conclusion

This compound is a valuable, albeit specialized, reagent for the efficient synthesis of N-methylated propylamines via reductive amination. Its primary advantage lies in the direct and convergent introduction of a protected aminopropyl moiety.

Key Benefits:

  • Directness: Enables a one-pot reductive amination to install the desired functional group.

  • Selectivity: The use of mild reducing agents like STAB allows for high chemoselectivity.

  • Versatility: Applicable to a broad range of amine substrates.

Key Costs and Considerations:

  • Reagent Cost: The aldehyde itself can be expensive to purchase directly. In-house synthesis is feasible but adds steps and requires the use of costly and potentially hazardous oxidizing agents.

  • Process Steps: The synthesis of the aldehyde adds to the overall length of the synthetic route compared to direct alkylation strategies.

  • Safety: The use of certain oxidizing agents requires careful handling.

Recommendation:

The use of this compound is most beneficial in scenarios where:

  • A convergent synthetic strategy is desired for late-stage functionalization.

  • Directness and high selectivity in the C-N bond formation are critical.

  • The cost of the reagent is justifiable for the specific application, particularly in small-scale synthesis and drug discovery where speed and efficiency can be prioritized over raw material costs.

For large-scale synthesis, a careful evaluation of the overall process economics, including the cost of starting materials, reagents, and process time for both the synthesis of the aldehyde and the alternative stepwise alkylation routes, is essential to determine the most cost-effective approach.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Neelarapu, R.; Petukhov, P. A. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron2012, 68 (47), 9537-9543.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Kim, T. L.; Jeong, M.; Cheon, C.-H. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. J. Org. Chem.2015, 80 (20), 10345-10351.
  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991, 113 (19), 7277–7287.
  • Myers, A. G.
  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Ragnarsson, U.; Grehn, L. Dual protection of amino functions involving Boc. Org. Biomol. Chem.2013, 11 (34), 5545-5551.
  • Lehmann, F.; Scobie, M. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis2008, 2008 (11), 1679-1681.
  • Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • Oakwood Chemical. Di-tert-butyl dicarbonate. [Link]

  • IndiaMART. Di Tert Butyl Dicarbonate. [Link]

  • PubChem. N-Boc-N-methylethylenediamine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for tert-Butyl methyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized reagents like tert-Butyl methyl(3-oxopropyl)carbamate requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of safety.

Hazard Assessment: Understanding the Reagent

This compound is a bifunctional molecule containing both a carbamate group and a reactive aldehyde. While comprehensive toxicological data for this specific compound is limited, a thorough hazard assessment can be conducted by analyzing its functional components and available safety data for structurally similar chemicals.[1][2] The primary principle in handling such reagents is to mitigate risk by assuming a higher level of hazard until more data becomes available.[3]

The aldehyde group is a known reactive moiety. Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] The carbamate structure, while used in many applications, also warrants careful handling. Safety data for the target compound and its analogues indicate several key hazards.[5][6]

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Inhalation Harmful if inhaled.H332
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335

This data is synthesized from safety information for tert-Butyl (3-oxopropyl)carbamate and its close structural analogues.[5][6]

Given these identified risks, a multi-layered PPE strategy is not just recommended, but essential.

Core PPE Requirements: A Multi-Layered Defense

Effective chemical handling relies on creating barriers between the researcher and the potential hazard. The following PPE is mandatory when working with this compound.

  • What to Use: Chemical safety goggles are the absolute minimum requirement.[7][8] For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a face shield should be worn in addition to safety goggles.

  • Causality: The aldehyde functional group and general safety data indicate that this compound is a serious eye irritant.[5] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors. Chemical goggles, compliant with OSHA 29 CFR 1910.133 or European Standard EN166, provide the necessary protection.[1][8]

  • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable initial choice for incidental contact.[9]

    • Expert Insight: For prolonged handling or immersion, it is critical to consult a glove manufacturer's compatibility chart. No glove material is impervious forever. Always double-glove if there is a significant risk of exposure. Inspect gloves for any signs of degradation or punctures before and during use.

  • Lab Coat/Apron: A standard laboratory coat is required to protect against incidental contact. For tasks involving significant quantities of the liquid, a chemically resistant apron over the lab coat provides an additional layer of safety.[7] Contaminated clothing should not be taken out of the laboratory and must be decontaminated or disposed of properly.[2]

  • When to Use: All handling of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5][9] This is the primary method of respiratory protection.

  • What to Use: If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below safe limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][8] A fit test is mandatory for all users of tight-fitting respirators to ensure effectiveness.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

  • Verify Information: Read and understand the Safety Data Sheet (SDS) for the compound and any related materials you are using.[7]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare the Workspace: Ensure the chemical fume hood is functioning correctly (check airflow monitor). Clear the workspace of any unnecessary items.

  • Assemble PPE: Don all required PPE (lab coat, gloves, goggles) before bringing the chemical into the workspace.

PPE_Workflow risk_assessment risk_assessment locate_safety locate_safety risk_assessment->locate_safety select_ppe select_ppe locate_safety->select_ppe fume_hood fume_hood select_ppe->fume_hood handle_chem handle_chem fume_hood->handle_chem spill_kit spill_kit handle_chem->spill_kit spill_kit->handle_chem Yes decontaminate decontaminate spill_kit->decontaminate No Spill dispose_waste dispose_waste decontaminate->dispose_waste remove_ppe remove_ppe dispose_waste->remove_ppe wash_hands wash_hands remove_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

  • Transfer: Conduct all transfers of the chemical inside a chemical fume hood.[5] Since the compound is a liquid, use a secondary container to transport the bottle from storage to the hood.[10]

  • Dispensing: Use appropriate tools (e.g., pipette with a bulb, syringe) to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Heating/Reaction: If the procedure involves heating, use a controlled heating source like a heating mantle or water bath. Never heat flammable or reactive substances with an open flame.[9]

  • Post-Procedure: Tightly cap the reagent container immediately after use and store it according to SDS recommendations, typically in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][11]

  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the spill.

    • Wipe the area clean, and place all contaminated materials into a sealed container for hazardous waste disposal.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[11]

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Disposal: Adhere strictly to your institution's and local hazardous waste disposal regulations. Never pour chemical waste down the drain.[1][11]

By integrating this comprehensive PPE and handling strategy into your laboratory workflow, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing accidental exposures and contamination.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyl methyl ether. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Alfa Aesar. (2010). Safety Data Sheet: tert-Butyl carbamate. [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]

  • RPS Group. (n.d.). Aldehydes exposure analysis. [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment for Pesticide Handlers. [Link]

  • Angene Chemical. (2023). Safety Data Sheet: tert-Butyl (3-methacrylamidopropyl)carbamate. [Link]

  • Stanford University. (n.d.). Lab Safety - Acetaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.